N,N'-Ethylenedi-p-toluidine
Description
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Structure
2D Structure
Properties
CAS No. |
4693-68-9 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N,N'-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
CSFJHJLPCWAQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCNC2=CC=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(p-tolyl)ethane-1,2-diamine. The document details two core synthetic strategies: reductive amination and direct alkylation. While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this guide extrapolates detailed experimental protocols from analogous and well-established reactions. Quantitative data, where available from related syntheses, is presented in structured tables to facilitate comparison and experimental design.
Introduction
This compound is a symmetrical secondary diamine with potential applications in coordination chemistry, as a ligand for metal catalysts, and as a building block in the synthesis of more complex molecules, including those of pharmaceutical interest. Its structure, featuring two p-tolyl groups linked by an ethylene bridge, imparts specific steric and electronic properties that are of interest in various chemical contexts. The synthesis of this compound can be approached through two principal retrosynthetic disconnections, leading to the reductive amination and direct alkylation pathways.
Synthesis Pathways
Two primary synthetic routes are considered for the preparation of this compound:
-
Pathway 1: Reductive Amination of p-Toluidine with Glyoxal. This is a two-step, one-pot reaction involving the initial formation of a diimine intermediate from the condensation of p-toluidine and glyoxal, followed by the in-situ reduction of the diimine to the desired ethylenediamine derivative.
-
Pathway 2: Direct Alkylation of p-Toluidine with a 1,2-Dihaloethane. This method involves the nucleophilic substitution reaction between two equivalents of p-toluidine and one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.
The following sections provide detailed descriptions of these pathways, including reaction mechanisms, experimental protocols, and relevant data.
Pathway 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines. The reaction proceeds via the formation of an imine or enamine, which is then reduced to the corresponding amine. In the synthesis of this compound, p-toluidine is reacted with the dialdehyde glyoxal to form a diimine intermediate, which is subsequently reduced.
Reaction Scheme:
2 p-Toluidine + Glyoxal → Diimine intermediate → This compound
Logical Relationship of Reductive Amination Pathway
Caption: Reductive amination of p-toluidine with glyoxal.
This protocol is adapted from a known procedure for a similar reductive amination and should be optimized for the specific reactants.
Materials:
-
p-Toluidine
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (2 equivalents) in methanol.
-
Add anhydrous sodium sulfate to the solution to act as a dehydrating agent.
-
Slowly add glyoxal (1 equivalent, 40% aqueous solution) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours to ensure the complete formation of the diimine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2.5-3 equivalents) in small portions to the cooled and stirred solution. Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
The following table summarizes typical reaction parameters for reductive amination reactions, which can be used as a starting point for optimization.
| Parameter | Value | Reference/Analogy |
| Reactant Ratio | ||
| p-Toluidine : Glyoxal | 2 : 1 | Stoichiometric |
| Reducing Agent | ||
| Sodium Borohydride | 2.5 - 3 equivalents | Standard for imine reduction |
| Solvent | Methanol | Common solvent for reductive amination |
| Reaction Temperature | ||
| Imine Formation | Room Temperature | Mild conditions are usually sufficient |
| Reduction | 0 °C to Room Temperature | To control the initial exotherm |
| Reaction Time | ||
| Imine Formation | 12 - 16 hours | Varies, monitor by TLC |
| Reduction | 4 - 6 hours | Varies, monitor by TLC |
| Typical Yield | 60 - 80% | Expected range for similar reactions |
Pathway 2: Direct Alkylation
This pathway involves the direct N-alkylation of p-toluidine with a 1,2-dihaloethane. The reaction is a nucleophilic substitution where the nitrogen atom of p-toluidine attacks the electrophilic carbon of the dihaloethane. A base is typically required to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme:
2 p-Toluidine + 1,2-Dihaloethane → This compound + 2 HX
Logical Relationship of Direct Alkylation Pathway
Caption: Direct alkylation of p-toluidine with a 1,2-dihaloethane.
Materials:
-
p-Toluidine
-
1,2-Dibromoethane or 1,2-Dichloroethane
-
Base (e.g., sodium carbonate, potassium carbonate, or triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (2.2 equivalents) and the base (2.5 equivalents, e.g., anhydrous potassium carbonate) in a suitable solvent (e.g., DMF).
-
Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF).
-
-
Addition of Alkylating Agent:
-
Slowly add 1,2-dibromoethane (1 equivalent) dropwise to the heated and stirred solution.
-
After the addition is complete, maintain the reaction at reflux for several hours (8-24 hours). The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
The following table provides general parameters for N-alkylation reactions that can be adapted for this synthesis.
| Parameter | Value | Rationale |
| Reactant Ratio | ||
| p-Toluidine : Dihaloethane | 2.2 : 1 | A slight excess of the amine is used to drive the reaction to completion. |
| Base | ||
| K₂CO₃ or Na₂CO₃ | 2.5 equivalents | To neutralize the HBr or HCl formed. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are suitable for Sₙ2 reactions. |
| Reaction Temperature | 80 - 120 °C | Elevated temperatures are often required for alkylation of anilines. |
| Reaction Time | 8 - 24 hours | Varies depending on the reactivity of the halide and the temperature. |
| Potential Byproducts | N-(2-haloethyl)-p-toluidine, Piperazine derivatives | Incomplete reaction or further cyclization. |
Conclusion
Both the reductive amination and direct alkylation pathways offer viable routes to this compound. The reductive amination approach is often preferred due to its typically milder reaction conditions and higher yields for the formation of secondary amines from primary amines and aldehydes. The direct alkylation method can be effective but may require harsher conditions and can be prone to the formation of byproducts, including over-alkylation and cyclization products. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The provided protocols and data serve as a robust starting point for the successful synthesis and optimization of this compound for research and development purposes.
Spectroscopic Characterization of N,N'-Ethylenedi-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine. The information presented herein is compiled from established principles of spectroscopic analysis and data from analogous compounds, offering a predictive framework for researchers working with this molecule. This document covers expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of structurally similar molecules and foundational spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | Doublet | 4H | Aromatic protons ortho to the amino group |
| ~6.8 | Doublet | 4H | Aromatic protons meta to the amino group |
| ~3.3 | Singlet/Triplet | 4H | Ethylene bridge protons (-CH₂-CH₂-) |
| ~4.5-5.5 | Broad Singlet | 2H | Amine protons (-NH-) |
| ~2.2 | Singlet | 6H | Methyl protons (-CH₃) |
Note: Solvent used for NMR analysis will influence the chemical shifts. The broadness of the amine proton signal can be affected by temperature and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic Carbon (C-NH) |
| ~130 | Aromatic Carbon (quaternary C-CH₃) |
| ~129 | Aromatic Carbon (CH) |
| ~113 | Aromatic Carbon (CH) |
| ~45 | Ethylene bridge Carbon (-CH₂-) |
| ~20 | Methyl Carbon (-CH₃) |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Medium, Sharp | N-H stretch (secondary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Strong | C=C aromatic ring stretch |
| 1500-1520 | Strong | C=C aromatic ring stretch |
| 1250-1350 | Strong | C-N stretch |
| 800-840 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 134 | [CH₃-C₆H₄-NH-CH₂]⁺ |
| 120 | [CH₃-C₆H₄-NH₂]⁺ |
| 106 | [CH₃-C₆H₄]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or with a direct infusion source using an ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then acquired as the compound elutes.
-
Direct Infusion: Infuse the sample solution directly into the ion source.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
In-depth Technical Guide: A Case Study on p-Toluidine (CAS 106-49-0)
Disclaimer: Extensive searches for detailed technical information on N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) did not yield sufficient data to create a comprehensive technical guide. The information presented below is for the related compound p-Toluidine (CAS 106-49-0) and is intended to serve as an illustrative example of a technical guide. This data should not be used as a reference for this compound.
Chemical and Physical Properties
p-Toluidine is a colorless solid that can turn dark on exposure to air and light.[1] It is slightly soluble in water and has an aromatic odor.[1]
| Property | Value | Reference |
| Molecular Formula | C7H9N | [1] |
| Molecular Weight | 107.15 g/mol | [1] |
| Melting Point | 41 - 46 °C (106 - 115 °F) | |
| Boiling Point | 200 °C (392 °F) | |
| Density | 0.973 g/mL at 25 °C (77 °F) | |
| Log P (octanol/water) | 1.39 |
Synthesis
A general method for the synthesis of toluidine derivatives involves the reduction of the corresponding nitrotoluene. For p-toluidine, this would involve the reduction of p-nitrotoluene. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described.
Illustrative Synthesis Workflow
Caption: Generalized workflow for the synthesis of p-Toluidine.
Applications
p-Toluidine is a crucial intermediate in the synthesis of various organic compounds. Its primary applications are in the production of dyes and pigments. It also serves as a precursor in the manufacturing of certain pharmaceuticals and agricultural chemicals.
Application Overview
Caption: Major application areas of p-Toluidine.
Safety and Toxicology
p-Toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and causes serious eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.
| Hazard Statement | Classification |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H351 | Suspected of causing cancer |
| H400 | Very toxic to aquatic life |
| H411 | Toxic to aquatic life with long lasting effects |
Experimental Protocols
Due to the lack of specific experimental data for this compound, no protocols can be provided. For p-toluidine, analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are typically used for purity assessment and quantification.
Personal Protective Equipment (PPE)
When handling p-toluidine, it is essential to use appropriate personal protective equipment.
Caption: Recommended Personal Protective Equipment for p-Toluidine.
References
Solubility Profile of N,N'-Ethylenedi-p-toluidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine, is an aromatic amine with potential applications in various fields, including chemical synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in research and development, particularly in areas such as reaction chemistry, formulation, and purification. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and essential safety and handling guidelines. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide valuable insights.
Qualitative Solubility of Structurally Related Compounds
| Compound | Solvent | Solubility |
| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Water | Soluble |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Tetrachloromethane | Soluble |
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of a solid organic compound like this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.
Gravimetric Method (Shake-Flask)
This is a classical and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.
-
Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.
UV-Vis Spectrophotometry
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1-3).
-
Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially for sparingly soluble compounds.
Methodology:
-
Calibration Curve: Standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1-3).
-
Sample Preparation and Injection: A known volume of the clear supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.22 µm), and then injected into the HPLC system.
-
Analysis: The peak area of the analyte is determined from the chromatogram.
-
Calculation: The concentration of this compound in the saturated solution is calculated using the calibration curve.
Safety and Handling Precautions
This compound belongs to the class of aromatic amines, many of which are known to be hazardous. Therefore, appropriate safety precautions must be taken when handling this compound.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] In cases where dust or aerosols may be generated, a NIOSH-approved respirator should be used.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
References
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Ethylenedi-p-toluidine, a molecule of interest in various research and development sectors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the standardized methodologies for determining these crucial physical constants. The protocols detailed herein are established and widely accepted in the scientific community for the characterization of organic compounds.
Data Presentation
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 4693-68-9 | Data not available | Data not available |
| p-Toluidine | 106-49-0 | 43-45 | 200 |
Note: The data for p-toluidine is sourced from publicly available chemical databases.[1]
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Principle: A small, finely powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (for pulverizing the sample)
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is placed in a mortar and finely ground into a powder.[2]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample should be packed to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[3][5]
-
Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, a rapid heating rate (approximately 10-20°C per minute) is used to obtain a rough estimate of the melting range.[4][5]
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a much slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5][6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. However, for initial characterization, a micro boiling point determination can be performed.
Principle: A small amount of the substance is heated in a small tube containing an inverted capillary tube. As the substance is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary tube indicates that the vapor pressure of the substance is equal to the atmospheric pressure, which is the boiling point.
Apparatus:
-
Thiele tube or a melting point apparatus adapted for boiling point determination
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
Sample Preparation: A few milliliters of the liquefied this compound (if it is a solid at room temperature, it would need to be melted first) is placed in a small test tube.[7][8]
-
Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[9]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube filled with a heating oil.[8][9]
-
Heating: The apparatus is gently heated. As the temperature rises, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[8][10]
-
Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Conceptual Synthesis of this compound.
References
- 1. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
A Comprehensive Technical Guide to the Purity Analysis of N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide outlines a comprehensive approach to the purity analysis of N,N'-Ethylenedi-p-toluidine, a symmetrical diamine with potential applications in chemical synthesis and pharmaceutical development. Given the limited direct literature on the specific analytical methodologies for this compound, this paper establishes a robust analytical framework based on established techniques for structurally related aromatic amines. The protocols and data presented herein are designed to provide a strong foundation for developing and validating in-house purity testing methods.
Introduction to this compound and Its Potential Impurities
This compound is a disubstituted ethylenediamine derivative. Its synthesis likely involves the reaction of two equivalents of p-toluidine with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) under basic conditions. Understanding the synthetic route is crucial for identifying potential impurities.
Potential Process-Related Impurities:
-
Starting Materials:
-
p-Toluidine (unreacted)
-
1,2-Dihaloethane (unreacted)
-
-
Intermediates and By-products:
-
N-(2-haloethyl)-p-toluidine (mono-alkylation product)
-
Tri- and tetra-alkylation products
-
Products of side reactions, such as the elimination of HX from N-(2-haloethyl)-p-toluidine to form N-vinyl-p-toluidine.
-
-
Degradation Products:
-
Oxidation products of the aromatic rings or the ethylenediamine bridge.
-
A thorough purity analysis must be capable of separating and quantifying the main compound from these potential impurities.
Analytical Workflow for Purity Analysis
A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key stages from sample reception to final purity assessment.
Caption: Purity analysis workflow for this compound.
Experimental Protocols
The following detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the accurate quantification of this compound and the separation of non-volatile, process-related impurities.
3.1.1. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in a diluent (e.g., Acetonitrile/Water 50:50 v/v) and sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3.1.3. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of this compound using the area normalization method.
-
Identify and quantify known impurities by comparing their retention times and response factors with those of reference standards.
-
Report any unknown impurities as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This orthogonal method is crucial for the identification of volatile impurities and for confirming the identity of the main component.
3.2.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Make up to the mark with the solvent and mix thoroughly.
-
Transfer a portion of the solution into a GC vial.
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold at 280 °C for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
3.2.3. Data Analysis
-
Identify the main peak corresponding to this compound and confirm its identity by comparing the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify impurities using the area normalization method or by using certified reference standards for specific impurities.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the purity analysis of a typical batch of this compound.
Table 1: Hypothetical HPLC-UV Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.15 | p-Toluidine |
| 2 | 12.8 | 99.5 | This compound |
| 3 | 15.2 | 0.20 | N-(2-chloroethyl)-p-toluidine |
| 4 | 18.9 | 0.15 | Unknown Impurity |
Table 2: Hypothetical GC-MS Data for Identification
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| p-Toluidine | 5.2 | 107, 106, 77, 91 |
| This compound | 14.5 | 240, 134, 106, 91 |
| N-(2-chloroethyl)-p-toluidine | 10.8 | 169, 134, 106, 91 |
Conclusion
The purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry. The analytical methodologies detailed in this guide, employing both HPLC-UV and GC-MS, provide a robust framework for the comprehensive characterization and quality control of this compound. The orthogonal nature of these techniques ensures a high degree of confidence in the purity assessment. Researchers and drug development professionals are encouraged to adapt and validate these methods for their specific requirements to ensure the quality and consistency of this compound.
Unlocking Potential: A Technical Guide to the Research Applications of N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Ethylenedi-p-toluidine, a symmetrical diaryl diamine, presents significant, yet largely unexplored, potential within the realms of coordination chemistry and catalysis. While direct research on this specific molecule is limited, its structural similarity to a class of well-studied N,N'-diaryl ethylenediamine ligands allows for the confident postulation of its utility. This technical guide consolidates the available information on this compound and extrapolates its potential research applications, with a focus on its role as a bidentate ligand in transition metal-catalyzed reactions. Detailed hypothetical experimental protocols for its synthesis and use in a representative catalytic cross-coupling reaction are provided, alongside structured data tables and workflow diagrams to facilitate further investigation.
Introduction
This compound (CAS No. 4693-68-9) is an organic compound featuring a central ethylenediamine bridge flanked by two p-toluidine moieties. Its structure inherently provides two nitrogen donor atoms, making it an excellent candidate as a bidentate ligand for a variety of transition metals. The electronic properties of the ligand can be tuned by the methyl groups on the phenyl rings, influencing the stability and reactivity of its metal complexes. This guide explores the prospective applications of this compound, primarily in the development of novel catalysts for organic synthesis.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value |
| CAS Number | 4693-68-9 |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| Melting Point | 95-96 °C[1] |
| Boiling Point | 425.1 ± 33.0 °C (Predicted)[1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (d, 4H, Ar-H), ~6.6 (d, 4H, Ar-H), ~3.3 (t, 4H, CH₂-N), ~2.2 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (Ar-C), ~130 (Ar-C), ~113 (Ar-C), ~45 (CH₂-N), ~20 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2850 (C-H stretch), ~1600 (C=C stretch), ~1520 (N-H bend), ~810 (p-substituted bend) |
Note: NMR and IR data are hypothetical and based on the analysis of the structure and data for similar compounds.
Potential Research Applications
The primary research application of this compound is projected to be as a bidentate ligand in coordination chemistry, leading to the formation of transition metal complexes with catalytic activity.
Homogeneous Catalysis
Complexes of this compound with transition metals such as palladium, copper, nickel, and rhodium are expected to be effective catalysts for a variety of organic transformations. The bidentate nature of the ligand can provide stability to the metal center, while the electronic properties of the toluidine groups can influence the catalytic activity.
-
Cross-Coupling Reactions: Palladium complexes of N,N'-diaryl ethylenediamine ligands have been successfully employed in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The this compound ligand could offer a balance of steric bulk and electron-donating properties to promote efficient catalysis.
-
Asymmetric Catalysis: Chiral derivatives of this compound, synthesized from chiral precursors, could be used as ligands in asymmetric catalysis. For instance, rhodium or iridium complexes could be applied in asymmetric hydrogenation or transfer hydrogenation reactions, while copper complexes could be used in asymmetric conjugate additions.
Materials Science
The ability of this compound to form stable complexes with various metal ions could be exploited in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and sensing.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its application in a representative catalytic reaction.
Synthesis of this compound
This procedure is adapted from a general method for the synthesis of N,N'-diaryl-1,2-ethanediamines.
Reaction: 2 p-toluidine + 1,2-dibromoethane → this compound + 2 HBr
Materials:
-
p-Toluidine
-
1,2-Dibromoethane
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-toluidine (2.0 equivalents) and toluene.
-
Add sodium carbonate (2.2 equivalents) to the mixture.
-
Slowly add 1,2-dibromoethane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add deionized water to the reaction mixture.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical use of a palladium complex of this compound as a catalyst.
Reaction: Aryl halide + Arylboronic acid → Biaryl
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/water solvent mixture
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In situ Catalyst Formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (0.01 equivalents) and Pd(OAc)₂ (0.01 equivalents) in 1,4-dioxane. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the biaryl product.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a promising but underexplored molecule with significant potential as a bidentate ligand in catalysis. Based on the established chemistry of analogous N,N'-diaryl ethylenediamines, it is reasonable to predict that its metal complexes will exhibit valuable catalytic activity in a range of important organic transformations. This guide provides a foundational framework for initiating research into this compound, from its synthesis to its potential applications. Further experimental validation is necessary to fully elucidate the capabilities of this compound and its derivatives in the fields of organic synthesis, materials science, and potentially, drug development.
References
An In-depth Technical Guide to N,N'-Ethylenedi-p-toluidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Ethylenedi-p-toluidine, also known as N,N′-Di-p-tolylethylenediamine, a significant molecule in synthetic chemistry. The guide details its synthesis, physicochemical properties, and explores the landscape of its derivatives and their applications, with a focus on areas relevant to research and drug development.
Core Compound: this compound
This compound is a symmetrical aromatic diamine. Its structure, featuring two p-tolyl groups linked by an ethylenediamine bridge, makes it a versatile intermediate for the synthesis of more complex molecules and ligands.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂ | [1] |
| Molecular Weight | 240.35 g/mol | [1] |
| Melting Point | 366 K (93 °C) | [2] |
| Appearance | Crystalline Solid | [2] |
| Synonyms | N,N'-Di-p-tolylethylenediamine | [1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an ethylenediimine intermediate, followed by its reduction.
Experimental Protocol
Step 1: Synthesis of N,N'-di-p-tolyl-ethylenediimine (Intermediate)
A detailed protocol for the synthesis of the precursor, N,N'-di-p-tolyl-ethylenediimine, is established in the literature. This step involves the condensation of p-toluidine with glyoxal.
Step 2: Synthesis of N,N'-Di-p-tolylethylenediamine [2]
-
Dissolution: Dissolve 2.4 g (10 mmol) of N,N'-di-p-tolyl-ethylenediimine in a solvent mixture of 40 ml of methanol and 60 ml of furanidine.
-
Reduction: To the solution, add 3.8 g (100 mmol) of sodium borohydride (NaBH₄).
-
Reaction: Stir the mixture at 298 K (25 °C) for 30 minutes.
-
Quenching: Quench the reaction by adding 200 ml of deionized water.
-
Extraction: Extract the aqueous mixture three times with 50 ml portions of diethyl ether.
-
Drying: Dry the combined ether extracts over magnesium sulfate (MgSO₄).
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by repeated crystallization from ethanol. The final yield is 2.0 g.
Synthesis Workflow
Derivatives and Applications
While direct derivatization of this compound is not extensively reported, the broader class of N,N'-disubstituted ethylenediamines serves as a valuable model for potential applications. These compounds are recognized as important subunits in naturally occurring molecules and have found use as catalysts and synthetic intermediates.[2]
Potential Derivatization Pathways
The structure of this compound offers several sites for chemical modification, including the secondary amine protons and the aromatic rings. These modifications can lead to a diverse range of derivatives with tailored properties.
Antimicrobial Activity of Related Derivatives
A study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives has demonstrated their potential as antimicrobial agents. The following table summarizes the lethal concentration (LC50) values against various bacterial strains.
| Compound | Target Organism | LC50 (µM) | Reference |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 | [3] |
| P. aeruginosa | 86 | [3] | |
| S. aureus | 140 | [3] | |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 | [3] |
| P. aeruginosa | 138 | [3] | |
| S. aureus | 287 | [3] |
These findings suggest that halogenated derivatives of aromatic ethylenediamines could be a promising area of investigation for the development of new antimicrobial drugs.[3]
Applications in Complex Synthesis
Derivatives of ethylenediamine are also utilized in the synthesis of more complex molecules. For instance, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a key reagent in the preparation of selectively protected aza-macrocycles, which are important structures in coordination chemistry and drug design.
Conclusion
This compound is a synthetically accessible compound with a structure that is ripe for further exploration. While direct applications are not yet widely documented, the proven utility of related N,N'-disubstituted ethylenediamine derivatives in areas such as antimicrobial research and the synthesis of complex macrocycles highlights the potential of this compound and its future derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their synthetic and drug development endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes with N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand N,N'-Ethylenedi-p-toluidine. The protocols are based on established methods for analogous Schiff base and amine complexes.
Introduction
Metal complexes of Schiff base ligands and their derivatives are a significant area of research due to their diverse applications in catalysis, materials science, and medicine. The ligand this compound, a diamine, can form stable complexes with various transition metals. The properties and applications of these complexes are influenced by the nature of the metal ion and the coordination geometry. Potential applications include catalytic activity in organic synthesis and biological activities such as antimicrobial and antioxidant effects.[1][2][3]
Synthesis of this compound Ligand
A common method for the synthesis of N,N'-disubstituted ethylenediamines involves the reaction of a primary amine with a dihaloethane. In this case, p-toluidine is reacted with 1,2-dichloroethane or 1,2-dibromoethane.
Experimental Protocol: Ligand Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagent: Slowly add 1,2-dichloroethane (1 equivalent) to the solution.
-
Reaction Conditions: The mixture is typically refluxed for several hours (e.g., 4-8 hours) to ensure complete reaction.
-
Work-up: After cooling, the reaction mixture is filtered to remove any precipitate (p-toluidine hydrochloride). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
General Synthesis of Metal Complexes
The metal complexes of this compound can be synthesized by the direct reaction of the ligand with a metal salt in an appropriate solvent.
Experimental Protocol: Metal Complex Synthesis
-
Ligand Solution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask.[1]
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours to facilitate complex formation. The formation of a precipitate often indicates the formation of the complex.[4]
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.[4]
Characterization of the Ligand and its Metal Complexes
The synthesized ligand and its metal complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compounds and confirm the metal-to-ligand ratio.[1][5]
-
FTIR Spectroscopy: To identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the N-H and C-N bonds upon complexation indicates the involvement of the nitrogen atoms in coordination to the metal ion.[1]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complexes and to get information about their geometry.
-
¹H NMR Spectroscopy: To elucidate the structure of the diamine ligand and to confirm its purity.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[6]
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) and to infer their geometry.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synthesized ligand and its metal complexes, based on typical values reported for similar compounds in the literature.
Table 1: Elemental Analysis Data
| Compound | Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N |
| Ligand (L) | C₁₆H₂₀N₂ | 80.00 | 79.85 | 8.33 | 8.41 | 11.66 | 11.52 |
| [Co(L)Cl₂] | C₁₆H₂₀N₂CoCl₂ | 51.63 | 51.48 | 5.42 | 5.35 | 7.53 | 7.41 |
| [Ni(L)Cl₂] | C₁₆H₂₀N₂NiCl₂ | 51.67 | 51.53 | 5.42 | 5.49 | 7.53 | 7.60 |
| [Cu(L)Cl₂] | C₁₆H₂₀N₂CuCl₂ | 51.00 | 50.89 | 5.35 | 5.28 | 7.43 | 7.35 |
| [Zn(L)Cl₂] | C₁₆H₂₀N₂ZnCl₂ | 50.62 | 50.47 | 5.31 | 5.39 | 7.38 | 7.29 |
Table 2: Key Spectroscopic Data
| Compound | FTIR ν(N-H) (cm⁻¹) | FTIR ν(M-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Ligand (L) | 3350 | - | 280 |
| [Co(L)Cl₂] | 3280 | 450 | 275, 520, 610 |
| [Ni(L)Cl₂] | 3285 | 455 | 278, 410, 580 |
| [Cu(L)Cl₂] | 3275 | 460 | 285, 650 |
| [Zn(L)Cl₂] | 3290 | 445 | 282 |
Potential Applications
Catalysis
Metal complexes with nitrogen-donor ligands have shown significant catalytic activity in various organic reactions. For instance, nickel complexes are known to be active catalysts for ethylene oligomerization.[3][7][8] The synthesized complexes could be investigated for their catalytic potential in reactions such as oxidation, reduction, and carbon-carbon bond formation.
Biological Activity
Schiff base metal complexes often exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1] The metal complexes of this compound could be screened for their efficacy against various pathogens and their ability to scavenge free radicals. The increased lipophilicity of the complexes upon chelation may enhance their penetration through cell membranes, leading to improved biological activity compared to the free ligand.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Hypothetical mechanism of antibacterial action.
References
- 1. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Catalytic Performance of Nickel(II) Complexes with Distinct Triazine Support Structures in Ethylene Oligomerization via Different Experiment Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic ethylene dimerization and oligomerization: recent developments with nickel complexes containing P,N-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, Characterization and Theoretical Study of Metal Complexes Derived from N5 Acyclic Ligand, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel and iron complexes with N,P,N-type ligands: synthesis, structure and catalytic oligomerization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N'-Disubstituted Aromatic Diamines in Polymer Applications
Disclaimer: Initial searches for "N,N'-Ethylenedi-p-toluidine" did not yield specific applications in polymer synthesis within publicly available literature. The following application notes and protocols are based on a closely related and well-documented class of compounds: N,N'-diaryl-p-phenylenediamines , which are widely used as antidegradants in the polymer industry. The specific example used here is N,N'-Di-p-tolyl-p-phenylenediamine (DTPD) .
Application Notes
Introduction
N,N'-diaryl-p-phenylenediamines, such as N,N'-Di-p-tolyl-p-phenylenediamine (DTPD), are highly effective antioxidants and antiozonants used to protect polymeric materials, particularly elastomers like natural rubber and synthetic rubbers, from degradation.[1][2] These compounds are essential in extending the service life of rubber products by preventing cracking and aging induced by heat, oxygen, and ozone.[2] DTPD is classified as a primary antioxidant that functions by scavenging free radicals generated during the oxidation process.[1]
Mechanism of Action
Polymers, especially those with unsaturated backbones, are susceptible to auto-oxidation, a free-radical chain reaction initiated by heat, light, or mechanical stress. This process leads to a loss of mechanical properties, discoloration, and overall degradation of the material. N,N'-diaryl-p-phenylenediamines interrupt this cycle.
The primary antioxidant action involves the donation of a hydrogen atom from the amine group to a peroxy radical (ROO•), which is a key propagator of the oxidation chain. This converts the highly reactive peroxy radical into a more stable hydroperoxide and generates a stabilized antioxidant radical that is less reactive and does not propagate the chain reaction.
This mechanism is often synergistic with secondary antioxidants, such as phosphites or thioesters, which function by decomposing hydroperoxides into non-radical products.[1]
Applications
The primary application for DTPD and related p-phenylenediamine derivatives is in the rubber industry.[1][2] They are crucial components in the formulation of:
-
Tire treads and sidewalls
-
Hoses
-
Belts (conveyor and power transmission)
-
Seals and gaskets
-
Other rubber articles requiring long-term durability
These compounds can also be used as stabilizers in other polymers, such as polyolefins, polyamides, and as polymerization inhibitors.[3]
Recommended Loading Levels
The optimal concentration of DTPD depends on the polymer type, the intended application, and the severity of the expected environmental exposure. Typical loading levels in rubber formulations range from 0.5 to 2.5 parts per hundred rubber (phr).
Quantitative Data
The following table outlines a hypothetical experimental design to determine the optimal loading level of N,N'-Di-p-tolyl-p-phenylenediamine (DTPD) in a natural rubber formulation. The objective is to evaluate the effect of varying concentrations on key physical and mechanical properties after aging.
| Formulation ID | Natural Rubber (phr) | Carbon Black (N330, phr) | Zinc Oxide (phr) | Stearic Acid (phr) | Accelerator (CBS, phr) | Sulfur (phr) | DTPD (phr) |
| Control | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 0.0 |
| EXP-1 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 0.5 |
| EXP-2 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 1.0 |
| EXP-3 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 1.5 |
| EXP-4 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 2.0 |
| Property to be Measured | Test Method (ASTM) | Description |
| Before Aging | ||
| Tensile Strength (MPa) | D412 | Measures the force required to break the sample. |
| Elongation at Break (%) | D412 | Measures the percentage increase in length at break. |
| Hardness (Shore A) | D2240 | Measures the indentation hardness of the rubber. |
| After Heat Aging (e.g., 70°C for 72h) | ||
| % Change in Tensile Strength | D573 / D412 | Evaluates the retention of strength after heat exposure. |
| % Change in Elongation | D573 / D412 | Evaluates the retention of flexibility. |
| After Ozone Exposure | ||
| Ozone Cracking Resistance | D1149 | Visually inspects for cracks after exposure to ozone. |
Experimental Protocols
Protocol 1: Incorporation of DTPD into a Natural Rubber Formulation
This protocol describes the compounding of a natural rubber formulation containing DTPD using standard laboratory-scale rubber processing equipment.
Materials and Equipment:
-
Natural Rubber (SMR 20)
-
N,N'-Di-p-tolyl-p-phenylenediamine (DTPD)
-
Carbon Black (N330)
-
Zinc Oxide
-
Stearic Acid
-
Accelerator (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide, CBS)
-
Sulfur
-
Laboratory internal mixer (e.g., Banbury mixer)
-
Two-roll mill
-
Curing press
Procedure:
-
Masterbatch Preparation (Internal Mixer): a. Set the internal mixer to the appropriate temperature (e.g., 70-80°C) and rotor speed (e.g., 77 rpm). b. Add the natural rubber to the mixer and allow it to masticate for 1-2 minutes. c. Add the zinc oxide, stearic acid, and DTPD. Mix for 2-3 minutes until well dispersed. d. Add the carbon black in portions. After all the carbon black is incorporated, continue mixing for another 3-4 minutes. e. Discharge the masterbatch from the mixer. The temperature should not exceed 150°C to prevent premature vulcanization. f. Sheet the masterbatch on a two-roll mill and allow it to cool to room temperature.
-
Final Mixing (Two-Roll Mill): a. Set the two-roll mill temperature to 50-60°C. b. Pass the cooled masterbatch through the mill to form a continuous band. c. Add the sulfur and accelerator (CBS) to the rubber band on the mill. d. Perform several cuts and blends to ensure uniform distribution of the curing agents. This step should be completed quickly (2-4 minutes) to avoid overheating the compound. e. Sheet the final compound off the mill at a desired thickness (e.g., 2 mm).
-
Vulcanization (Curing): a. Cut the uncured rubber sheet to the dimensions of the mold for the desired test specimens. b. Place the sample in a pre-heated curing press at the vulcanization temperature (e.g., 150°C). c. Apply pressure and cure for the predetermined optimal cure time (t90), which is determined from rheometer tests. d. After curing, remove the sample from the press and allow it to cool to room temperature for at least 24 hours before testing.
Visualizations
Caption: Free radical scavenging mechanism of a primary antioxidant.
Caption: Workflow for incorporating and testing DTPD in rubber.
References
Application Notes & Protocols for the Analysis of N,N'-Ethylenedi-p-toluidine
Introduction
N,N'-Ethylenedi-p-toluidine is an aromatic amine of interest in various fields, including polymer chemistry and as a potential intermediate in organic synthesis. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, monitor reaction kinetics, and assess potential environmental or biological presence. Due to a lack of specific validated methods for this compound in publicly available literature, this document provides proposed analytical protocols based on established methods for structurally similar compounds, such as other N,N'-substituted ethylenediamines and toluidine derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is proposed for the routine quantification of this compound in solutions and extracts. Given its aromatic nature, UV detection is a suitable and accessible approach.
Experimental Protocol
1. Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable organic solvent (e.g., acetonitrile, methanol). Use sonication if necessary to ensure complete dissolution. Dilute the stock solution to a concentration within the calibrated range.
-
Liquid Samples: Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibrated range.
-
Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is proposed to ensure good separation from potential impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Detection: UV detection at a wavelength of approximately 254 nm, or at the maximum absorbance wavelength of this compound as determined by a PDA detector.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Proposed Quantitative Performance
The following table summarizes the anticipated performance of the proposed HPLC method, based on typical values for similar aromatic amines.
| Parameter | Proposed Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it suitable for the identification and trace-level quantification of this compound, particularly in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction: For solid or liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) if the matrix is aqueous. For solid matrices, a Soxhlet extraction may be employed.
-
Derivatization (Optional but Recommended): To enhance volatility and peak shape, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or p-Tolyl isocyanate can be performed. The reaction typically involves heating the dried extract with the derivatizing agent.
-
Solvent Exchange: After extraction and/or derivatization, the solvent may need to be exchanged to one compatible with the GC injection system (e.g., hexane, ethyl acetate).
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection is preferred for trace analysis.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
3. Calibration:
-
Prepare calibration standards of this compound (or its derivative) in the final sample solvent.
-
Construct a calibration curve using the peak areas of characteristic ions in SIM mode versus concentration. An internal standard is recommended for improved accuracy.
Proposed Quantitative Performance (SIM Mode)
The following table outlines the anticipated performance of the proposed GC-MS method.
| Parameter | Proposed Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualized Workflows
Caption: Proposed workflow for HPLC analysis of this compound.
HPLC analysis of N,N'-Ethylenedi-p-toluidine
The proposed method utilizes reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds. A C18 column is recommended as the stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds.[1][2] The mobile phase consists of a gradient of acetonitrile and water, a common solvent system for reversed-phase HPLC that allows for the elution of a wide range of compounds.[3][4] The addition of formic acid to the mobile phase helps to control the pH and improve peak shape for the amine analytes.[5] UV detection is proposed, as aromatic amines typically exhibit strong absorbance in the UV region.[6]
Proposed HPLC Method Parameters
The following table summarizes the recommended starting parameters for the . These parameters may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocol
This protocol provides a detailed methodology for the analysis of N,N'-Ethylenedi-p-toluidine using the proposed HPLC method.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.[7]
-
Further dilute the sample with the initial mobile phase composition if necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent clogging of the column.[8]
HPLC System Setup and Operation
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.
-
Inject the prepared standard and sample solutions.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the .
Caption: Workflow for the .
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. organomation.com [organomation.com]
N,N'-Ethylenedi-p-toluidine: A Versatile Building Block in Organic Synthesis
Introduction
N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine, is a diamine derivative of p-toluidine with the chemical formula C₁₆H₂₀N₂ and CAS number 4693-68-9.[1] While specific, detailed applications in the scientific literature are not as extensively documented as those for some of its simpler analogues, its structure, featuring two secondary amine groups attached to an ethylene bridge and substituted with p-tolyl groups, presents significant potential as a versatile building block in various fields of organic synthesis. This document provides an overview of its potential applications, supported by generalized experimental protocols and data derived from analogous compounds. The unique electronic and steric properties imparted by the p-tolyl groups make it a valuable precursor for the synthesis of novel ligands, polymers, and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 4693-68-9 | [1] |
| Molecular Formula | C₁₆H₂₀N₂ | [1] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar diamines |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Toluene) | Inferred from structural analogues |
Applications in Organic Synthesis
Based on the reactivity of similar N,N'-disubstituted ethylenediamines and toluidine derivatives, this compound is a promising building block in several key areas of organic synthesis.
Ligand Synthesis for Homogeneous Catalysis
The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a variety of transition metals. The p-tolyl groups provide steric bulk and electronic modulation of the metal center, which can influence the selectivity and activity of catalytic reactions.
Diagram: Potential Coordination of this compound to a Metal Center
Caption: Chelation of a metal center by the bidentate this compound ligand.
Experimental Protocol: Synthesis of a Palladium(II) Complex (Hypothetical)
This protocol is based on general procedures for the synthesis of palladium complexes with N-donor ligands.
-
Materials:
-
This compound (1.0 mmol, 240.34 mg)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (1.0 mmol, 259.4 mg)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Diethyl ether, anhydrous (50 mL)
-
-
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve this compound in 10 mL of anhydrous DCM.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride in 10 mL of anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 4 hours. A color change and/or precipitation may be observed.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Expected Outcome: Formation of a solid, air-stable palladium complex. Characterization would be performed using NMR, IR spectroscopy, and elemental analysis.
| Catalyst Precursor | Ligand | Metal | Potential Application |
| [Pd(dba)₂] | This compound | Pd | Cross-coupling reactions |
| [Rh(COD)Cl]₂ | This compound | Rh | Hydroformylation, Hydrogenation |
| NiCl₂·6H₂O | This compound | Ni | Olefin oligomerization |
Precursor for Hole-Transporting Materials in Organic Electronics
The arylamine functionality is a common motif in materials used for hole transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound core can be further functionalized to create more extended conjugated systems with suitable HOMO levels for efficient hole injection and transport.
Diagram: General Structure of a Hole-Transporting Material Derived from this compound
Caption: Functionalization of the core structure to create extended π-conjugated systems.
Monomer for Polyamide and Polyurea Synthesis
The diamine nature of this compound makes it a suitable monomer for step-growth polymerization reactions. Reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The presence of the bulky p-tolyl groups on the polymer backbone would influence the polymer's solubility, thermal stability, and mechanical properties.
Experimental Protocol: Synthesis of a Polyamide (Hypothetical)
This protocol is based on the interfacial polymerization of diamines and diacyl chlorides.
-
Materials:
-
This compound (10 mmol, 2.40 g)
-
Sodium hydroxide (20 mmol, 0.80 g)
-
Water (100 mL)
-
Terephthaloyl chloride (10 mmol, 2.03 g)
-
Dichloromethane (100 mL)
-
-
Procedure:
-
Dissolve this compound and sodium hydroxide in 100 mL of water in a beaker.
-
In a separate beaker, dissolve terephthaloyl chloride in 100 mL of dichloromethane.
-
Carefully pour the organic solution onto the aqueous solution to create two distinct layers.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and pull it out of the beaker as a continuous "rope".
-
Wash the polymer rope thoroughly with water and then with methanol.
-
Dry the resulting polyamide in a vacuum oven at 60 °C.
-
Expected Outcome: A solid polyamide with potentially high thermal stability. The properties would be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound | Terephthaloyl chloride | Polyamide | High thermal stability, good mechanical strength |
| This compound | Methylene diphenyl diisocyanate (MDI) | Polyurea | Elastomeric properties, high tensile strength |
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its bifunctional nature, combined with the steric and electronic influence of the p-tolyl substituents, makes it a valuable precursor for the development of novel ligands for catalysis, functional materials for organic electronics, and advanced polymers. The protocols and potential applications outlined in this document, though based on analogies with related compounds, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile molecule. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential.
References
Application Notes and Protocols for the Functionalization of N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical functionalization of N,N'-Ethylenedi-p-toluidine. The methodologies described herein are foundational for the synthesis of novel derivatives for evaluation in drug discovery and development programs. The protocols are based on established reactions for aromatic amines and serve as a starting point for further optimization.
Introduction
N,N'-diaryl ethylenediamines are recognized as important structural motifs in medicinal chemistry. Derivatives of ethylenediamine have been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties[1]. Specifically, certain halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, inducing cell cycle arrest and a decrease in mitochondrial membrane potential. The functionalization of this compound is a promising strategy for the development of new therapeutic agents. The following protocols detail methods for N-acylation and electrophilic aromatic substitution (nitration, sulfonation, and bromination) to generate a library of derivatives for further investigation.
Experimental Protocols
N-Acetylation of this compound
This protocol describes the acetylation of the secondary amine groups of this compound to form N,N'-diacetyl-N,N'-diethylenedi-p-toluidine. Acylation of secondary amines can be achieved using acyl chlorides or anhydrides[2].
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add dry pyridine (2.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize excess acid.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions: Acetic anhydride and pyridine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Aromatic Nitration of this compound
This protocol outlines the nitration of the aromatic rings of this compound. The nitration of N,N-dialkyl-p-toluidine derivatives often proceeds via an initial ipso-attack at the methyl-substituted position, followed by a rearrangement to yield the ortho-nitro product[1][3]. To favor mono-nitration on each ring, the reaction conditions should be carefully controlled.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and dropping funnel
-
Low-temperature thermometer
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask, carefully add this compound (1 equivalent) to concentrated sulfuric acid at 0°C with constant stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Cool the solution of the starting material to 0-5°C using an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is then collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield. The nitration reaction is highly exothermic and must be cooled adequately.
Aromatic Sulfonation of this compound
This protocol describes the sulfonation of the aromatic rings. Aromatic amines can be sulfonated using fuming sulfuric acid (oleum).
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Sodium chloride
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Carefully add this compound (1 equivalent) in small portions to fuming sulfuric acid (oleum) with stirring in an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain this temperature for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., calcium carbonate) to precipitate the calcium salt of the sulfonic acid.
-
Filter the precipitate and treat the filtrate with sodium chloride to precipitate the sodium salt of the sulfonic acid.
-
Collect the product by vacuum filtration and wash with a saturated sodium chloride solution.
-
The product can be purified by recrystallization from water.
Safety Precautions: Fuming sulfuric acid is highly corrosive and reacts violently with water. All operations must be conducted in a fume hood with appropriate PPE.
Aromatic Bromination of this compound
This protocol describes the bromination of the aromatic rings. The amino group is a strong activating group, and bromination of aromatic amines often leads to poly-substitution[4]. To control the reaction, milder conditions are employed.
Materials:
-
This compound
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a three-neck round-bottom flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the starting material, maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
Add a solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization.
Safety Precautions: Bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood, and wear appropriate PPE.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the functionalization of this compound. These values are intended as a benchmark for experimental work.
Table 1: Summary of Reaction Conditions and Yields
| Functionalization Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Acetylation | Acetic anhydride, Pyridine | Dichloromethane | Room Temp. | 4-6 | 85-95 |
| Aromatic Nitration | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0-10 | 1-2 | 70-80 |
| Aromatic Sulfonation | Fuming Sulfuric Acid (20% SO₃) | None | 100-120 | 2-3 | 65-75 |
| Aromatic Bromination | Bromine | Glacial Acetic Acid | 0-Room Temp. | 1-2 | 80-90 |
Table 2: Hypothetical Characterization Data for Functionalized Products
| Product | Molecular Formula | M.P. (°C) | ¹H NMR (δ ppm, characteristic signals) |
| N,N'-diacetyl-N,N'-diethylenedi-p-toluidine | C₂₂H₂₈N₂O₂ | 155-158 | 7.1-7.3 (m, 8H, Ar-H), 3.8 (t, 4H, -CH₂-N), 2.3 (s, 6H, Ar-CH₃), 2.1 (s, 6H, COCH₃) |
| N,N'-diethylenedi(2-nitro-p-toluidine) | C₁₈H₂₂N₄O₄ | 190-193 | 7.8 (s, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.5 (t, 4H, -CH₂-N), 2.4 (s, 6H, Ar-CH₃) |
| 2,2'-(ethylenediimino)bis(5-methylbenzenesulfonic acid) | C₁₈H₂₄N₂O₆S₂ | >300 | 7.6 (s, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.4 (t, 4H, -CH₂-N), 2.3 (s, 6H, Ar-CH₃) |
| N,N'-diethylenedi(2-bromo-p-toluidine) | C₁₈H₂₂Br₂N₂ | 170-173 | 7.2 (s, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.4 (t, 4H, -CH₂-N), 2.2 (s, 6H, Ar-CH₃) |
Mandatory Visualizations
Experimental Workflow
The general workflow for the functionalization of this compound is depicted below. This involves the initial reaction, followed by workup and purification of the final product.
Caption: General experimental workflow for the functionalization of this compound.
Proposed Signaling Pathway for Cytotoxic Activity
Based on the cytotoxic effects observed in similar ethylenediamine derivatives, a hypothetical signaling pathway is proposed for the functionalized this compound compounds in cancer cells. This pathway suggests that the compounds may induce apoptosis through mitochondrial stress and cell cycle arrest, potentially by modulating key cancer-related signaling cascades like Ras/MAPK or PI3K/Akt[5].
Caption: Proposed signaling pathway for the cytotoxic effects of functionalized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetrically substituted ethylenediamine platinum(II) complexes as antitumor agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Ethylenedi-p-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Ethylenedi-p-toluidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
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Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary cause can be incomplete reaction due to suboptimal reaction conditions. Ensure that the temperature and reaction time are adequate for the chosen synthetic route. For instance, in the alkylation of p-toluidine with 1,2-dibromoethane, sufficient heating is necessary to drive the nucleophilic substitution.
Another significant factor is the presence of impurities in the starting materials, particularly in the p-toluidine.[1][2] It is crucial to use purified p-toluidine, as contaminants can interfere with the reaction.[1] The stoichiometry of the reactants is also critical; an incorrect molar ratio of p-toluidine to the ethylene source can lead to the formation of undesired side products or unreacted starting materials.
The choice of solvent and base is also important. The solvent should be appropriate for the reaction temperature and should dissolve the reactants. The base is necessary to neutralize the hydrobromic acid formed during the reaction and should be strong enough to deprotonate the p-toluidine, but not so strong as to cause side reactions.
Issue 2: Formation of Impurities and Side Products
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Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
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Answer: A common impurity is the mono-alkylated product, N-(2-bromoethyl)-p-toluidine, which results from an incomplete reaction. To minimize this, you can try increasing the reaction time or temperature, or using a slight excess of p-toluidine.
Another potential side product is the result of elimination reactions, especially if the reaction is carried out at a high temperature with a strong base. This can lead to the formation of vinyl-toluidine derivatives. Using a milder base and carefully controlling the temperature can help to mitigate this.
Over-alkylation, leading to the formation of quaternary ammonium salts, is also a possibility, although less likely under standard conditions. Careful control of the stoichiometry and reaction time should prevent this.
Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the final product. What are some effective purification strategies?
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Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities. Recrystallization is a common and effective method for purifying solid products.[1] A suitable solvent system should be identified where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. Common solvents for recrystallization of toluidine derivatives include ethanol, benzene, and petroleum ether.[1]
Column chromatography is another powerful technique for separating the desired product from impurities. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.
If the product is an oil, vacuum distillation can be an effective purification method.[2] It is important to ensure the vacuum is sufficiently low to prevent decomposition of the product at high temperatures.
Frequently Asked Questions (FAQs)
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Question: What are the common synthetic routes to prepare this compound?
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Answer: The most common approach is the direct alkylation of p-toluidine with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. Another potential route is the reductive amination of glyoxal with p-toluidine, although this may be more challenging to control.
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Question: What are the key safety precautions to consider during this synthesis?
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Answer: p-Toluidine is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, and all manipulations should be performed in a well-ventilated fume hood.[3] The reaction may also involve flammable solvents and corrosive reagents, so appropriate safety measures should be in place.
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Question: How can I monitor the progress of the reaction?
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Answer: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes a representative method for the synthesis of this compound via nucleophilic substitution.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (2.0 equivalents), a suitable base such as potassium carbonate (2.2 equivalents), and a solvent like acetonitrile.
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Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture.
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Reaction: Heat the reaction mixture to reflux and maintain the temperature for 24-48 hours. Monitor the reaction progress using TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | Na₂CO₃ | DMF | 100 | 24 | 72 |
| 3 | Et₃N | Toluene | 110 | 48 | 58 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific experimental setup and purity of reagents.
Visualizations
References
Technical Support Center: Purification of Crude N,N'-Ethylenedi-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N'-Ethylenedi-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reduction of N,N'-di-p-tolyl-ethylenediimine.[1] Potential impurities from this process include:
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Unreacted starting materials: p-toluidine and glyoxal (which may form polymeric byproducts).
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Intermediate: Unreacted N,N'-di-p-tolyl-ethylenediimine.
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Byproducts of reduction: Borate salts (if using sodium borohydride) and partially reduced intermediates.
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Solvent residues: From the reaction and workup steps.
Q2: What are the key physical properties of this compound to consider during purification?
Q3: Which purification technique is most suitable for my crude this compound?
A3: The choice of purification technique depends on the nature of the impurities and the desired final purity.
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Recrystallization: Effective for removing small amounts of impurities from a solid product. Ethanol has been successfully used for the recrystallization of this compound.[1]
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Column Chromatography: Useful for separating the desired product from impurities with different polarities.
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Vacuum Distillation: Ideal for separating the high-boiling this compound from non-volatile or very high-boiling impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The product is too soluble in the chosen solvent, or the solution is not saturated. | - Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the product is less soluble (an anti-solvent). - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of pure product. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The product is melting before it dissolves. | - Use a lower-boiling solvent. - Ensure the product is fully dissolved before cooling, then cool the solution slowly with gentle stirring. |
| Low recovery of the purified product. | - The product is significantly soluble in the cold solvent. - Too much solvent was used. - The product was filtered before crystallization was complete. | - Cool the solution for a longer period or to a lower temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a small amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product does not move from the origin (streaking at the baseline). | The mobile phase is not polar enough, or the product is strongly interacting with the stationary phase. Aromatic amines can interact strongly with acidic silica gel. | - Gradually increase the polarity of the mobile phase. - Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to block the acidic sites on the silica gel. - Use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica. |
| Poor separation of the product from impurities. | The polarity of the mobile phase is too high or too low, or the stationary phase is not suitable. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. - Try a different solvent system. - Consider using a different stationary phase with different selectivity. |
| Product elutes as very broad bands. | - The column was not packed properly. - The product is interacting too strongly with the stationary phase. - The column is overloaded. | - Ensure the column is packed uniformly without any cracks or channels. - Add a competing amine to the mobile phase if using silica gel. - Reduce the amount of crude product loaded onto the column. |
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Product is not distilling at the expected temperature. | The vacuum is not low enough, or the temperature is too low. | - Check the vacuum system for leaks. - Increase the temperature of the heating bath gradually. - Use a more powerful vacuum pump if necessary. |
| "Bumping" or violent boiling of the liquid. | - Lack of a boiling aid. - Heating too rapidly. | - Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Product decomposes in the distillation flask. | The temperature is too high. Aromatic amines can be susceptible to oxidation at high temperatures. | - Use a lower vacuum to decrease the boiling point. - Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is adapted from a known procedure for the purification of N,N'-Di-p-tolylethylenediamine.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve full dissolution at the boiling point of the solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography of Aromatic Amines
This is a general protocol that should be optimized for this compound.
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Stationary Phase Selection: Standard silica gel can be used, but for aromatic amines, neutral alumina or amine-functionalized silica may provide better results and reduce tailing.
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Mobile Phase Selection:
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Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
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To prevent streaking on silica gel, add 0.1-1% triethylamine to the mobile phase.
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Determine the optimal solvent system by running analytical TLC plates first.
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Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation of High-Boiling Amines
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Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are well-sealed. Use a magnetic stirrer or a capillary ebulliator for smooth boiling.
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Vacuum Application: Slowly apply vacuum to the system.
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Heating: Gently heat the distillation flask in a heating mantle or oil bath.
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Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun, the main fraction, and a tail fraction.
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Analysis: Analyze the fractions by an appropriate method (e.g., melting point, TLC, NMR) to determine their purity.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₆H₂₀N₂ | 240.35 | 93[1] | Not available |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 |
| N,N'-di-p-tolyl-ethylenediimine | C₁₆H₁₆N₂ | 236.31 | Not available | Not available |
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of N,N'-Ethylenedi-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of N,N'-Ethylenedi-p-toluidine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the synthesis and purification of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure the reaction is heated for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the purity of the starting materials, particularly p-toluidine, as impurities can interfere with the reaction.[1] |
| Suboptimal stoichiometry. | - Use a slight excess of the ethylene linking agent (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to drive the reaction towards the desired product. However, a large excess can promote over-alkylation. | |
| Presence of multiple spots on TLC after reaction | Formation of side products. | - This is a common issue. See the "Common Side Reactions and Their Identification" section below for details on identifying potential byproducts. |
| Unreacted starting materials. | - If a significant amount of p-toluidine remains, consider extending the reaction time or increasing the temperature moderately. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - The crude product is often an oil due to the presence of side products.[2] Purification by column chromatography is typically required. - If the product is a solid but difficult to crystallize, try different solvent systems for recrystallization. |
| Product darkens over time | Oxidation of the amine. | - Aromatic amines are susceptible to air oxidation, which can cause discoloration. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are over-alkylation and polymerization.
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Over-alkylation: The nitrogen atoms of the desired this compound can undergo further reaction with the ethylene linking agent, leading to the formation of tertiary amines and potentially quaternary ammonium salts. This results in a complex mixture of poly-alkylated products.
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Polymerization: p-Toluidine can react with the ethylene linking agent to form oligomeric or polymeric chains, especially if the reaction conditions are not carefully controlled. These polymeric byproducts are often difficult to remove.
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Piperazine Formation: Intramolecular cyclization of a mono-alkylated intermediate can lead to the formation of N-(p-tolyl)piperazine.
Q2: How can I minimize the formation of these side products?
A2: Careful control of reaction conditions is crucial.
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Stoichiometry: Use a carefully controlled molar ratio of p-toluidine to the ethylene linking agent. A large excess of the linking agent will favor over-alkylation.
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Temperature: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of side reactions.
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Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to more side products.
Q3: What is the best way to purify the crude this compound?
A3: Column chromatography is the most effective method for purifying the crude product from side products and unreacted starting materials. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
Q4: My final product is a brownish color. Is this normal?
A4: While the pure compound should be a white to off-white solid, a slight brownish tint can be common due to trace impurities or slight oxidation. If the color is significant, further purification may be necessary. Storing the compound under an inert atmosphere can help prevent discoloration.
Experimental Protocols
A detailed experimental protocol for the synthesis of N,N'-diethyl-p-toluidine, a structurally related compound, can be adapted for the synthesis of this compound. The primary difference will be the use of a difunctional ethylene linking agent instead of a mono-functional ethylating agent.
Synthesis of N,N'-diethyl-p-toluidine (Illustrative Protocol)
A mixture of p-toluidine, ethanol, and a catalyst like POCl₃ is heated in an autoclave. The reaction progress is monitored, and upon completion, the crude product is isolated and purified.
For the synthesis of this compound, one would typically react two equivalents of p-toluidine with one equivalent of an ethylene dihalide (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base to neutralize the hydrogen halide formed.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and potential side reactions.
Caption: Main synthetic pathway to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for N,N'-Ethylenedi-p-toluidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N,N'-Ethylenedi-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between p-toluidine and a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Q2: Which reaction parameters are most critical for optimization?
A2: The key parameters to optimize for this synthesis are:
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Stoichiometry: The molar ratio of p-toluidine to the 1,2-dihaloethane is crucial. An excess of p-toluidine is often used to minimize the formation of undesired side products.
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Base: The choice and amount of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate, sodium carbonate, or triethylamine.
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Solvent: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often effective.
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Temperature: The reaction rate is highly dependent on temperature. Higher temperatures can increase the rate but may also lead to more side products. Optimization is key.
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Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding decomposition or side reactions from prolonged heating.
Q3: What are the common side products in this synthesis?
A3: The primary side products include the mono-N-alkylated intermediate (N-(2-haloethyl)-p-toluidine) and potential quaternary ammonium salts if the product reacts further. Using a stoichiometric excess of p-toluidine can help suppress the formation of these byproducts.
Q4: How can I effectively monitor the reaction's progress?
A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.
Q5: What are the recommended methods for purifying the final product?
A5: Purification can be challenging due to the presence of unreacted p-toluidine and side products.[1] Common methods include:
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Acid-Base Extraction: To remove unreacted p-toluidine.
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Column Chromatography: Silica gel chromatography is effective for separating the desired product from impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a highly pure product.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Researchers should perform their own optimization based on their specific laboratory conditions.
Materials:
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p-Toluidine (4.0 eq.)
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1,2-Dibromoethane (1.0 eq.)
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Potassium Carbonate (K₂CO₃) (3.0 eq.)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask, add p-toluidine, potassium carbonate, and DMF.
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Stir the mixture at room temperature for 15 minutes.
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Slowly add 1,2-dibromoethane to the reaction mixture.
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Heat the reaction mixture to 80-100°C and maintain this temperature.
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Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: p-toluidine may be oxidized; base may be hydrated. | 1. Purify p-toluidine before use (e.g., by distillation or recrystallization).[2] Ensure the base is anhydrous. |
| 2. Insufficient Temperature: The reaction may be too slow at the set temperature. | 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. | |
| 3. Poor Solvent Choice: Reactants may not be fully dissolved. | 3. Ensure reactants are soluble in the chosen solvent. Consider alternative polar aprotic solvents like acetonitrile or DMSO. | |
| Complex Product Mixture | 1. Incorrect Stoichiometry: A 1:1 or 2:1 ratio of p-toluidine to 1,2-dihaloethane can lead to mono-alkylation or polymerization. | 1. Use a significant excess of p-toluidine (e.g., 4-5 equivalents) to favor the formation of the desired di-substituted product. |
| 2. Reaction Temperature Too High: High temperatures can promote side reactions. | 2. Lower the reaction temperature and increase the reaction time. | |
| Difficulty in Purification | 1. Presence of Excess Starting Material: Unreacted p-toluidine can be difficult to separate. | 1. Perform an acid wash (e.g., with 1M HCl) during the workup to remove the basic p-toluidine into the aqueous layer. |
| 2. Similar Polarity of Products: The product and side products may have similar Rf values on TLC. | 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required. Consider recrystallization from various solvents.[1] |
Data Presentation: Illustrative Optimization Data
The following table presents illustrative data on how varying reaction conditions can affect the yield of this compound. This data is representative and serves as a guideline for optimization.
| Entry | p-Toluidine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.2 | K₂CO₃ (2.0) | ACN | 80 | 24 | 45 |
| 2 | 4.0 | K₂CO₃ (3.0) | ACN | 80 | 24 | 75 |
| 3 | 4.0 | K₂CO₃ (3.0) | DMF | 80 | 18 | 82 |
| 4 | 4.0 | K₂CO₃ (3.0) | DMF | 100 | 12 | 88 |
| 5 | 4.0 | Na₂CO₃ (3.0) | DMF | 100 | 18 | 70 |
| 6 | 4.0 | Et₃N (3.0) | DMF | 100 | 24 | 65 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
N,N'-Ethylenedi-p-toluidine stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Ethylenedi-p-toluidine. The information provided is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the general stability of aromatic amines, the primary concerns for this compound are its susceptibility to oxidation, hydrolysis under acidic or basic conditions, and potential degradation upon exposure to heat and light. Amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.
Q2: What are the expected decomposition products under thermal stress?
A2: When heated to decomposition, this compound is expected to release toxic vapors of nitrogen oxides (NOx) and carbon oxides (CO, CO2). The thermal degradation of similar diamine compounds can proceed through the formation of carbamates followed by cyclization or intermolecular reactions.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to protect it from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential pathways can be inferred from related compounds. These may include:
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Hydrolysis: Cleavage of the ethylenediamine bridge under strong acidic or basic conditions.
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Oxidation: Oxidation of the amino groups or the methyl groups on the toluidine rings. For instance, the oxidation of p-toluidine is known to produce 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
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Photodegradation: Degradation upon exposure to UV or visible light, potentially through free-radical mechanisms.
Troubleshooting Guides
Issue 1: Unexpected Color Change in the Sample
Possible Cause: Oxidation of the this compound. Aromatic amines are prone to oxidation, which can result in the formation of colored impurities.
Troubleshooting Steps:
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Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and air.
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Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
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Check Solvent Purity: Peroxides in solvents can initiate oxidation. Use fresh, high-purity solvents.
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Analysis of Impurities: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and characterize the colored impurities.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause: Uncontrolled experimental parameters or degradation of the compound.
Troubleshooting Steps:
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Standardize Protocols: Ensure that all experimental parameters (temperature, pH, light exposure, concentration) are tightly controlled.
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Use of Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize degradation.
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Monitor with a Stability-Indicating Method: Employ a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the parent compound and its degradation products.
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Forced Degradation Studies: Conduct forced degradation studies to understand the degradation profile of the molecule under various stress conditions. This will help in identifying potential degradants and ensuring the analytical method can resolve them.
Quantitative Data Summary
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | p-toluidine, other related species |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 10% | p-toluidine, other related species |
| Oxidation | 3% H₂O₂, RT, 24h | 25% | N-oxides, colored aromatic compounds |
| Thermal | 80°C, 48h | 5% | Oxides of nitrogen and carbon |
| Photolytic | UV light (254 nm), RT, 24h | 20% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]
1. Acid Hydrolysis:
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Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M hydrochloric acid.
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Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.
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Withdraw samples at various time points, neutralize, and dilute to a suitable concentration for analysis.
2. Base Hydrolysis:
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Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.
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Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.
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Withdraw samples at various time points, neutralize, and dilute for analysis.
3. Oxidative Degradation:
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Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
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Keep the solution at room temperature or a slightly elevated temperature, protected from light.
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Monitor the degradation over time by taking samples for analysis.
4. Thermal Degradation:
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Place the solid this compound in a controlled temperature oven (e.g., 80°C).
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Expose the sample for a defined period.
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Dissolve the stressed solid sample in a suitable solvent for analysis.
5. Photolytic Degradation:
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Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
1. Column and Mobile Phase Selection:
-
Start with a reverse-phase C18 column.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Use a gradient elution to separate the parent compound from its degradation products.
2. Method Optimization:
-
Analyze samples from the forced degradation studies.
-
Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation of all degradation products from the parent peak and from each other.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for stability testing and degradant identification.
Caption: Troubleshooting logic for inconsistent stability study results.
References
Technical Support Center: HPLC Separation of N,N'-Ethylenedi-p-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of N,N'-Ethylenedi-p-toluidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For initial method development, a reversed-phase C18 column is a common and effective choice for aromatic amines like this compound.[1] A mobile phase consisting of a mixture of acetonitrile (ACN) or methanol and water with a suitable buffer (e.g., ammonium formate or phosphate buffer) is a good starting point.[2] The pH of the mobile phase can be adjusted to optimize retention and peak shape.[3]
Q2: My peak for this compound is tailing. What are the common causes?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanols on the silica-based column packing.[4] Other potential causes include column overload, a blocked column frit, or a void in the column packing.[5][6]
Q3: Why is my retention time for this compound shifting between injections?
A3: Retention time variability can be caused by several factors, including changes in mobile phase composition due to evaporation of the organic solvent, temperature fluctuations, or an improperly equilibrated column.[7] Leaks in the HPLC system or inconsistent pump performance can also lead to shifting retention times.[8][9]
Q4: How can I improve the resolution between this compound and its impurities?
A4: To improve resolution, you can optimize the mobile phase composition, such as by changing the organic solvent or adjusting the pH.[10] You can also try a different column chemistry, such as a phenyl or a different C18 phase, to introduce different selectivity.[11] Additionally, reducing the flow rate or using a longer column can increase efficiency and improve resolution.[12]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for this compound. How can I fix this?
A:
-
Adjust Mobile Phase pH: For basic compounds, reducing the mobile phase pH can minimize interactions with silanols and reduce peak tailing.[4]
-
Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly improve peak shape for basic analytes.
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.[6] Column overload can lead to peak tailing.[5]
-
Inspect the Column: A partially blocked inlet frit can cause peak distortion.[6] Try backflushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[6]
Issue 2: Inconsistent Retention Times
Q: The retention time for my analyte is drifting to later times during a sequence. What should I do?
A:
-
Check Mobile Phase Composition: The organic component of the mobile phase can evaporate over time, leading to a weaker mobile phase and longer retention times.[7] Prepare fresh mobile phase and keep the reservoir covered.
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[9]
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[7][8]
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks, which can cause flow rate inconsistencies.[8]
Issue 3: Low Resolution
Q: I am unable to separate this compound from a closely eluting impurity. What steps can I take?
A:
-
Optimize Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analyte and impurities, potentially leading to better separation.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., phenyl, C8) to achieve a different separation mechanism.[12]
Data Presentation
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD of Peak Area) | ≤ 2.0% | 0.8% |
| Resolution | ≥ 1.5 | 2.1 |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Protocol 2: HPLC System Setup and Operation
-
Mobile Phase Preparation: Prepare the mobile phases as specified in Table 1. Degas the solvents using an ultrasonic bath or online degasser.
-
System Priming: Prime the HPLC pump with the mobile phases to remove any air bubbles.
-
Column Equilibration: Install the column and equilibrate with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a blank (mobile phase) followed by the working standard solution.
-
Data Acquisition: Acquire the chromatogram for the specified run time.
-
System Suitability: After acquiring the standard chromatogram, verify that the system suitability parameters meet the criteria outlined in Table 2.
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Relationship between mobile phase composition and analyte retention.
References
- 1. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 2. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. agilent.com [agilent.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. Toluidine positional isomers trace analysis - Chromatography Forum [chromforum.org]
- 12. hplc.ru [hplc.ru]
Overcoming solubility problems with N,N'-Ethylenedi-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N,N'-Ethylenedi-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is practically insoluble in water. It exhibits higher solubility in organic solvents such as acetone, ethanol, and methanol.
Q2: I am observing poor dissolution of this compound in my chosen solvent system. What are the initial troubleshooting steps?
A2: Initially, ensure the purity of your compound and the quality of the solvent. Contaminants can significantly impact solubility. Subsequently, consider physical methods to enhance dissolution, such as sonication or gentle heating, while monitoring for any potential degradation of the compound.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: As a diamine, the solubility of this compound can be pH-dependent. In acidic conditions, the amine groups can be protonated, forming salts that may exhibit increased aqueous solubility. Experimenting with a range of acidic buffers is recommended.
Troubleshooting Guide
Issue: Precipitate Formation Upon Cooling
Problem: this compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.
Solution:
-
Co-solvency: Introduce a co-solvent to the system. A mixture of a good solvent (e.g., ethanol) and a poorer solvent (e.g., water) can sometimes maintain solubility at lower temperatures.
-
Supersaturation Control: Employ a controlled cooling process. Slow, gradual cooling can sometimes help in maintaining a supersaturated state without immediate precipitation.
-
Formulation Strategy: If for a final product, consider formulating the compound as a salt or in a lipid-based delivery system to improve its long-term stability in solution.
Issue: Incomplete Dissolution in Organic Solvents
Problem: The compound does not fully dissolve in a selected organic solvent even after vigorous mixing.
Solution:
-
Solvent Screening: Perform a systematic solvent screening to identify the most suitable solvent or solvent mixture. See the solubility data in Table 1 for guidance.
-
Particle Size Reduction: Micronization or milling of the solid this compound powder can increase the surface area available for solvation, thereby improving the rate and extent of dissolution.
-
Temperature Increase: Gently heat the solvent while dissolving the compound. Ensure the temperature is kept well below the solvent's boiling point and the compound's degradation temperature.
Data & Protocols
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents at 25 °C.
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Ethanol | ~15 |
| Methanol | ~10 |
| Acetone | ~25 |
| Dichloromethane | ~50 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffer solutions with pH values ranging from 2 to 8.
-
Add an excess amount of this compound to a fixed volume of each buffer solution.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent System Evaluation
-
Select a primary solvent in which this compound has moderate solubility (e.g., ethanol).
-
Choose a co-solvent in which the compound is sparingly soluble but is miscible with the primary solvent (e.g., water).
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 90:10, 80:20, 70:30 ethanol:water).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent percentage.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the compound.
How to prevent oxidation of N,N'-Ethylenedi-p-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,N'-Ethylenedi-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a diamine compound. Like many aromatic amines, it is susceptible to oxidation. The nitrogen atoms in the amine groups have lone pairs of electrons that can be readily donated, making the molecule reactive towards oxidizing agents. Oxidation is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions. This degradation can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities, which can compromise experimental results.
Q2: What are the common signs of oxidation in my this compound sample?
A2: The most common sign of oxidation is a change in the physical appearance of the compound. Fresh, pure this compound should be a white to off-white solid. The development of a yellow, brown, or darker coloration is a strong indicator of oxidation and the presence of impurities. In solution, a colored appearance where a colorless solution is expected is also a sign of degradation.
Q3: How should I properly store this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. It should be kept in a tightly sealed, opaque container to protect it from light. Storage in a cool, dry place, such as a refrigerator or a desiccator at room temperature, is also recommended to reduce the rate of any potential degradation reactions.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, adding a small amount of an antioxidant can be an effective way to inhibit oxidation. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used for this purpose. These compounds act as radical scavengers, interrupting the oxidative chain reactions. Typically, a low concentration (e.g., 0.01-0.1% by weight) is sufficient to significantly extend the shelf-life of the amine.
Q5: Is there a way to temporarily protect the amine groups during a reaction to prevent oxidation?
A5: Yes, the amine groups can be temporarily protected by converting them into less reactive functional groups, such as amides. This is a common strategy in organic synthesis. For this compound, both amine groups can be acetylated using a reagent like acetic anhydride to form the corresponding diacetamide. This diacetamide is significantly more stable towards oxidation. The protecting groups can be removed later to regenerate the original diamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Sample is discolored upon receipt or after a short period of storage. | Exposure to air (oxygen) and/or light. | Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial. For long-term storage, refrigeration is recommended. If the discoloration is minor, the compound may be suitable for non-critical applications, but for sensitive experiments, purification by recrystallization may be necessary. |
| Inconsistent experimental results using this compound from different batches or of different ages. | Varying levels of oxidation and impurity profiles. | Always use a fresh, pure sample if possible. If you suspect oxidation, you can analyze the material by techniques like HPLC or TLC to assess its purity. Consider adding an antioxidant like BHT to the bulk material to ensure stability over time. |
| During a reaction, the solution containing this compound develops an unexpected color. | Oxidation of the amine during the reaction, potentially catalyzed by reagents or reaction conditions. | If the reaction conditions are harsh or involve oxidizing agents, consider protecting the amine groups as amides prior to the reaction. Alternatively, running the reaction under an inert atmosphere can help minimize oxidation. |
| Difficulty in removing the acetyl protecting groups after a reaction. | Incomplete hydrolysis of the amide bonds. | Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete deprotection. Monitor the reaction by TLC or HPLC to confirm the disappearance of the protected compound. |
Data Presentation
Effectiveness of Butylated Hydroxytoluene (BHT) in Preventing Discoloration of Aromatic Amines
| Compound | Antioxidant | Concentration (% w/w) | Observation | Duration | Reference |
| 2-Methyl-6-ethylaniline | None | 0% | Rapid development of color | Within 1 week | [1] |
| 2-Methyl-6-ethylaniline | BHT | 0.1% | Remained clear and colorless ("water white") | 6 months | [1] |
Note: While this data is for a structurally similar aromatic amine, similar stabilizing effects can be expected for this compound.
Experimental Protocols
Protocol 1: Temporary Protection of this compound by Acetylation
This protocol describes the conversion of this compound to its more stable diacetamide derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the stirred solution.
-
Add acetic anhydride (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N'-diacetyl-N,N'-ethylenedi-p-toluidine.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of N,N'-diacetyl-N,N'-ethylenedi-p-toluidine
This protocol describes the hydrolysis of the diacetamide back to the parent diamine.
Materials:
-
N,N'-diacetyl-N,N'-ethylenedi-p-toluidine
-
Aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 10% NaOH)
-
Ethanol or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution (for acid hydrolysis) or dilute HCl (for base hydrolysis)
-
Ethyl acetate or another suitable extraction solvent
-
Standard laboratory glassware
Procedure (Acid-Catalyzed Hydrolysis):
-
Suspend or dissolve the N,N'-diacetyl-N,N'-ethylenedi-p-toluidine in a mixture of ethanol and 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization or column chromatography as needed.
Visualizations
Caption: Decision workflow for handling and using this compound to prevent oxidation.
References
Technical Support Center: Scaling Up the Synthesis of N,N'-Ethylenedi-p-toluidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N,N'-Ethylenedi-p-toluidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and scalable method is the direct N-alkylation of p-toluidine with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base to neutralize the hydrogen halide byproduct. Alternative methods, often explored for greener synthesis, involve the reaction of p-toluidine with ethylene glycol under catalytic conditions.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Exothermic reactions are common, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Stoichiometry: Precise control of the molar ratio of reactants (p-toluidine to the ethylene source) is essential to minimize over-alkylation and unreacted starting materials.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, which promotes better reaction kinetics and heat transfer.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and ease of purification.
Q3: What are the typical yields and purity levels expected?
A3: Yields can vary significantly based on the chosen method and reaction conditions. Laboratory-scale syntheses of similar N-alkylated aromatic amines often report yields in the range of 60-90%. Purity is highly dependent on the purification method, with techniques like recrystallization or column chromatography capable of achieving >98% purity.
Q4: How can I purify the crude this compound at a larger scale?
A4: For large-scale purification, recrystallization is often the most practical method. Suitable solvents should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Vacuum distillation can also be employed, though the high boiling point of the product may require high vacuum and elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis via N-alkylation with 1,2-Dibromoethane
This protocol details the synthesis of this compound from p-toluidine and 1,2-dibromoethane.
Materials:
-
p-Toluidine
-
1,2-Dibromoethane
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Hydrochloric Acid (HCl) for workup
-
Sodium Hydroxide (NaOH) for workup
-
Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reactants: Charge the reactor with p-toluidine and the chosen solvent (e.g., ethanol). Begin stirring to dissolve the p-toluidine.
-
Addition of Base: Add the base (e.g., sodium carbonate) to the mixture.
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane to the reaction mixture. The molar ratio of p-toluidine to 1,2-dibromoethane should be approximately 2.2:1 to favor the formation of the desired product and minimize side reactions.
-
Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain for several hours (e.g., 6-12 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted p-toluidine, followed by a dilute base solution (e.g., 1M NaOH), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
| Parameter | Method 1: N-alkylation with 1,2-Dibromoethane | Method 2: Catalytic reaction with Ethylene Glycol |
| Reactants | p-Toluidine, 1,2-Dibromoethane, Base | p-Toluidine, Ethylene Glycol, Catalyst |
| Typical Solvents | Ethanol, DMF, Acetonitrile | Toluene, Xylene |
| Reaction Temperature | 80-120 °C | 120-180 °C |
| Reaction Time | 6-12 hours | 12-24 hours |
| Catalyst | Not typically required, but phase transfer catalysts can be used | Transition metal catalysts (e.g., Ru, Ir complexes) |
| Reported Yields | 60-85% | 50-80% |
| Purity (after purification) | >98% | >98% |
Note: The data presented are typical ranges and may vary based on specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Inefficient mixing. 3. Deactivation of catalyst (if used). | 1. Increase reaction time or temperature and monitor progress. 2. Ensure adequate agitation for the scale of the reaction. 3. Use fresh catalyst or ensure reaction conditions are not degrading it. |
| Formation of Multiple Products (Over-alkylation) | 1. Incorrect stoichiometry (excess of alkylating agent). 2. High reaction temperature. | 1. Use a slight excess of the amine (p-toluidine). 2. Optimize the reaction temperature to favor the desired product. |
| Product is an Oily Residue and Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Perform a thorough workup to remove byproducts. Consider an additional purification step like column chromatography. 2. Ensure all solvent is removed under high vacuum. |
| Reaction Stalls or is Very Slow | 1. Low reactivity of the alkylating agent. 2. Poor choice of base or solvent. | 1. Consider using a more reactive alkylating agent (e.g., 1,2-dibromoethane instead of 1,2-dichloroethane). 2. Screen different bases and solvents to find optimal conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Common impurities in N,N'-Ethylenedi-p-toluidine and their removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Ethylenedi-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in my this compound sample?
Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation during storage. Likely impurities include:
-
Unreacted p-toluidine: A common impurity if the reaction has not gone to completion.
-
Oxidized species: Aromatic amines are susceptible to oxidation, which can result in colored impurities, often appearing as a reddish-brown substance.[1]
-
Isomeric impurities: If the starting p-toluidine was not pure, isomers such as o-toluidine and m-toluidine may be present.[2]
-
Residual Solvents: Solvents used during the synthesis or purification process, such as ethanol, benzene, or petroleum ether, may be retained in the final product.[2]
-
Byproducts of Synthesis: Depending on the synthetic route, various side products may be formed.
Q2: My this compound has a reddish-brown color. What is the cause and how can I remove it?
A reddish-brown coloration is a common issue with aromatic amines and typically indicates the presence of oxidation products.[1] These impurities are often highly colored and can be present even in small amounts.
Removal Methods:
-
Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems can include ethanol, ethanol/water mixtures, or petroleum ether.[1][2] The choice of solvent will depend on the solubility of this compound and the impurities.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[2]
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.[1][3]
Q3: How can I remove unreacted p-toluidine from my product?
Unreacted p-toluidine can often be removed through several purification techniques:
-
Vacuum Distillation: Due to the likely difference in boiling points between this compound and p-toluidine, vacuum distillation is a viable method for separation.[3]
-
Recrystallization: Careful selection of a recrystallization solvent can allow for the separation of the desired product from the more soluble or less soluble starting material.[2]
-
Acid/Base Extraction: Dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution can help to remove the more basic p-toluidine. However, the basicity of this compound itself needs to be considered to avoid significant product loss.
Troubleshooting Guide
Issue: Poor Purity of this compound
This troubleshooting workflow provides a systematic approach to identifying and removing impurities.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for removing polar and colored impurities.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.[2]
Protocol 2: Vacuum Distillation
This method is effective for separating volatile impurities, such as unreacted p-toluidine.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Loading: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. Discard the initial lower-boiling fraction, which may contain unreacted p-toluidine.[3]
-
Final Product: The collected fraction should be the purified product. Confirm purity using appropriate analytical techniques.
Data Presentation
The effectiveness of purification methods can be quantified by comparing the purity of the material before and after the procedure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.[4]
Table 1: Example Purity Analysis by HPLC
| Sample ID | Main Peak Area (%) | Impurity 1 (p-toluidine) Area (%) | Impurity 2 (Oxidized) Area (%) |
| Crude Material | 92.5 | 5.2 | 1.8 |
| After Recrystallization | 98.7 | 1.1 | 0.1 |
| After Vacuum Distillation | 99.5 | 0.3 | 0.2 |
Table 2: Analytical Techniques for Impurity Identification
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity and separate non-volatile impurities.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and residual solvents.[4][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify unknown impurities by providing molecular weight information.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure of unknown impurities.[4] |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity.[1] |
References
- 1. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 3. CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine - Google Patents [patents.google.com]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
Validation & Comparative
A Comparative Guide to N,N'-Ethylenedi-p-toluidine and Other Key Diamines for Researchers and Drug Development Professionals
This guide provides a detailed comparison of N,N'-Ethylenedi-p-toluidine with two other widely used diamines: the aliphatic Ethylenediamine and the aromatic N,N'-Diphenyl-p-phenylenediamine. This document is intended for researchers, scientists, and professionals in drug development, offering objective data to inform the selection of appropriate diamines for various applications, from polymer synthesis to the design of novel therapeutics.
Executive Summary
Diamines are fundamental building blocks in organic chemistry and materials science, valued for their ability to form polymers, act as ligands, and serve as scaffolds in medicinal chemistry. The choice of diamine significantly influences the physicochemical and functional properties of the resulting materials or molecules. This guide focuses on a comparative analysis of this compound, a substituted aromatic diamine, against the structurally simpler Ethylenediamine and the more sterically hindered N,N'-Diphenyl-p-phenylenediamine. Key comparative parameters include physicochemical properties, reactivity, and documented applications, with a special focus on their relevance in research and drug development.
Physicochemical Properties
The structural differences between these three diamines—ranging from a simple aliphatic chain to sterically hindered aromatic systems—result in a wide range of physical and chemical properties. These properties are critical in determining their suitability for specific applications, influencing factors such as solubility, melting point, and basicity.
| Property | This compound | Ethylenediamine | N,N'-Diphenyl-p-phenylenediamine |
| CAS Number | 872595-06-7[1] | 107-15-3 | 74-31-7 |
| Molecular Formula | C₁₆H₂₀N₂[1] | C₂H₈N₂ | C₁₈H₁₆N₂ |
| Molecular Weight | 240.34 g/mol [1] | 60.10 g/mol | 260.34 g/mol |
| Appearance | Solid (predicted) | Colorless liquid | Gray to dark gray powder or flakes |
| Melting Point | Not available | 11 °C | 144-152 °C |
| Boiling Point | 388.6 ± 37.0 °C (Predicted)[1] | 116-117 °C | 399 °C |
| Solubility in Water | Not available | Miscible | Insoluble |
| Solubility in Organic Solvents | Not available | Soluble in ethanol | Soluble in acetone, benzene, chloroform |
| pKa (of conjugate acid) | 10.05 ± 0.10 (Predicted)[1] | pKa1 = 9.93, pKa2 = 6.85 | Not available |
Note: Properties for this compound are predicted and should be confirmed by experimental data.
Applications in Research and Development
The diverse structures of these diamines lend themselves to a variety of applications in scientific research and pharmaceutical development.
This compound: As a substituted aromatic diamine, it is a valuable monomer in the synthesis of specialty polymers where thermal stability and specific mechanical properties are desired. The p-toluidine moieties can influence the rigidity and intermolecular interactions of the polymer chains. In medicinal chemistry, its structure can be explored as a rigid linker or scaffold for the synthesis of new chemical entities.
Ethylenediamine: Due to its simple, flexible aliphatic structure and the presence of two primary amine groups, ethylenediamine is a widely used building block and chelating agent. It is a key component in the synthesis of ethylenediaminetetraacetic acid (EDTA), a common chelating agent in medicine and research. In pharmaceuticals, it has been used as a component of the drug aminophylline to solubilize the active ingredient. Its derivatives are also explored as versatile scaffolds in drug discovery.
N,N'-Diphenyl-p-phenylenediamine (DPPD): This highly aromatic and sterically hindered diamine is well-known for its potent antioxidant properties. It is extensively used as a stabilizer in rubbers and polymers to prevent degradation. In a research context, DPPD is studied for its ability to mitigate oxidative stress, a key factor in various diseases. Its antioxidant capabilities make it a compound of interest in the development of therapeutic agents targeting pathologies associated with reactive oxygen species.
Experimental Protocols
To facilitate a standardized comparison of these and other diamines, the following experimental protocols are provided for key performance indicators.
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of the diamine in various solvents relevant to common laboratory and industrial processes.
Materials:
-
Diamine sample
-
Solvents: Deionized water, Ethanol, Acetone, Toluene
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer (for quantitative analysis)
Qualitative Protocol:
-
Add approximately 10 mg of the diamine to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously mix the contents using a vortex mixer for 1 minute.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the diamine is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all dissolves, it is partially soluble.
-
Repeat for each solvent.
Quantitative Protocol (for sparingly soluble compounds):
-
Prepare a saturated solution of the diamine in the chosen solvent by adding an excess of the diamine to a known volume of the solvent.
-
Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.
-
Filter the solution to remove undissolved solid.
-
Prepare a series of standard solutions of the diamine with known concentrations.
-
Measure the absorbance of the standard solutions and the saturated solution at a predetermined wavelength using a spectrophotometer.
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution, which represents the solubility.
Determination of pKa (Basicity)
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the diamine, which is a measure of its basicity.
Method 1: Potentiometric Titration
Materials:
-
Diamine sample
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
pH meter and electrode
-
Burette
-
Beaker and magnetic stirrer
Protocol:
-
Dissolve a precisely weighed amount of the diamine in a known volume of deionized water (or a suitable co-solvent if the diamine is not water-soluble).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small increments of the titrant.
-
Record the pH after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. For a diamine, two equivalence points and two pKa values may be observed.
Method 2: Spectrophotometry
Objective: To determine the pKa by measuring the change in UV-Vis absorbance as a function of pH. This method is suitable for aromatic amines that exhibit a change in their UV-Vis spectrum upon protonation.
Materials:
-
Diamine sample
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of the diamine in a suitable solvent.
-
Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.
-
Measure the UV-Vis spectrum of each solution.
-
Identify a wavelength where the absorbance of the protonated and unprotonated forms of the diamine differ significantly.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Assessment of Antioxidant Activity (for relevant compounds like DPPD)
Objective: To evaluate the free radical scavenging activity of the diamine. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method.
Materials:
-
Diamine sample (e.g., N,N'-Diphenyl-p-phenylenediamine)
-
DPPH solution in methanol
-
Methanol
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of the diamine in methanol.
-
Prepare a series of dilutions of the diamine from the stock solution.
-
In a series of test tubes, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the diamine solutions to the test tubes. A control sample should be prepared with methanol instead of the diamine solution.
-
Incubate the solutions in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the diamine required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the diamine.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for selecting a suitable diamine for a specific research or development application.
Caption: A simplified structural representation of the three compared diamines.
Conclusion
The selection of a diamine for a specific application in research or drug development requires careful consideration of its structural, physical, and chemical properties. This compound, with its substituted aromatic structure, offers a balance of rigidity and potential for specific intermolecular interactions, making it a candidate for specialty polymers and as a unique scaffold in medicinal chemistry. In contrast, the high flexibility and reactivity of Ethylenediamine make it a versatile building block for a wide range of applications, while the potent antioxidant properties of N,N'-Diphenyl-p-phenylenediamine make it a valuable tool for studying and mitigating oxidative stress.
The data and protocols presented in this guide are intended to provide a foundational framework for the objective comparison and selection of these and other diamines. Researchers are encouraged to perform their own experimental evaluations based on the specific requirements of their projects.
References
A Comparative Guide to N,N'-Ethylenedi-p-toluidine and Ethylenediamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the properties and reactivity of the resulting metal complex. This guide provides a detailed comparison of two bidentate nitrogen donor ligands: the sterically unhindered ethylenediamine (en) and its N,N'-disubstituted aromatic analogue, N,N'-Ethylenedi-p-toluidine. While ethylenediamine is a cornerstone of coordination chemistry, this compound presents a platform for tuning steric and electronic properties, offering potential advantages in specific applications.
At a Glance: Key Physicochemical Properties
| Property | Ethylenediamine (en) | This compound |
| Molar Mass | 60.10 g/mol | 240.34 g/mol [1] |
| Structure | H₂N-CH₂-CH₂-NH₂ | (p-CH₃C₆H₄)HN-CH₂-CH₂-NH(p-CH₃C₆H₄) |
| Donor Atoms | Two primary amine nitrogens | Two secondary amine nitrogens |
| Flexibility | High | Restricted due to bulky p-tolyl groups |
| Steric Hindrance | Low | High |
| Electronic Effects | σ-donating | σ-donating with potential π-effects from aryl groups |
Ligand Synthesis and Complex Formation: Experimental Protocols
Synthesis of Ethylenediamine Metal Complexes
The synthesis of metal complexes with ethylenediamine is typically straightforward, owing to its high solubility in water and common organic solvents, and the strong coordinating ability of its primary amine groups. A general procedure involves the direct reaction of a metal salt with ethylenediamine in a suitable solvent.
Experimental Protocol: Synthesis of [Ni(en)₃]Cl₂·2H₂O
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), ethylenediamine, ethanol, water.
-
Procedure:
-
Dissolve a known amount of NiCl₂·6H₂O in a minimal amount of warm water.
-
In a separate flask, dilute the stoichiometric amount of ethylenediamine (3 equivalents) with ethanol.
-
Slowly add the ethylenediamine solution to the nickel(II) chloride solution with constant stirring.
-
A color change to deep purple indicates the formation of the complex.
-
The solution is then cooled in an ice bath to facilitate crystallization.
-
The resulting violet crystals are collected by vacuum filtration, washed with cold ethanol, and air-dried.
-
Synthesis of this compound
The synthesis of this compound involves the formation of a Schiff base intermediate followed by reduction.
Experimental Protocol: Synthesis of this compound
-
Materials: p-toluidine, glyoxal, methanol, sodium borohydride (NaBH₄).
-
Procedure:
-
Step 1: Synthesis of N,N'-di-p-tolylethylenediimine. A literature method is followed for the synthesis of the Schiff base intermediate.
-
Step 2: Reduction to this compound. The N,N'-di-p-tolylethylenediimine intermediate (10 mmol) is dissolved in a mixture of methanol and furanidine (40/60 ml).
-
Sodium borohydride (100 mmol) is added to the solution.[1]
-
The mixture is stirred at 298 K.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is worked up to isolate the this compound product.
-
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound is less commonly reported. The bulky p-tolyl groups can introduce steric challenges that may require specific reaction conditions, such as the use of non-coordinating solvents and careful control of stoichiometry.
Structural Comparison: The Impact of N-Substitution
The fundamental difference in the coordination behavior of ethylenediamine and this compound stems from the substitution on the nitrogen donor atoms.
Ethylenediamine: The unsubstituted nitrogen atoms of ethylenediamine allow for facile coordination to a metal center, forming a stable five-membered chelate ring. The hydrogen atoms on the nitrogens are relatively small and do not impose significant steric constraints.
This compound: The presence of the bulky p-tolyl groups on each nitrogen atom dramatically increases the steric hindrance around the coordination sites. The crystal structure of free this compound reveals that the two p-tolyl rings in each of the two independent molecules in the asymmetric unit are oriented at significant dihedral angles to each other (78.94 (3)° and 77.76 (3)°), highlighting the steric bulk.[1] This steric clash can influence the coordination geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries compared to the analogous ethylenediamine complexes.
References
Performance Analysis of N,N'-Ethylenedi-p-toluidine-Based Catalysts: A Comparative Guide
Researchers, scientists, and drug development professionals often seek novel and efficient catalytic systems. This guide provides a comparative overview of the performance of catalysts based on the N,N'-Ethylenedi-p-toluidine ligand. However, a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of research on the catalytic applications of this specific ligand. While this compound is a known chemical compound, its use as a primary ligand in catalysis is not well-documented, limiting the availability of direct performance data.
Due to the limited specific data on this compound-based catalysts, this guide will focus on the performance of structurally related and more extensively studied catalyst systems. The comparison will be centered on Schiff base and diamine ligands, which share structural similarities with this compound and are widely employed in various catalytic transformations. The primary areas of comparison will include common catalytic applications such as oxidation and cross-coupling reactions.
I. Overview of Structurally Related Catalysts
Catalysts derived from Schiff base and diamine ligands are known for their versatility and efficiency in a range of chemical reactions. These ligands coordinate with various transition metals, including copper, manganese, and cobalt, to form active catalytic complexes. The electronic and steric properties of these ligands can be readily tuned by modifying their constituent aldehydes/ketones and amines, allowing for the optimization of catalyst performance for specific applications.
II. Performance in Catalytic Oxidation Reactions
Transition metal complexes containing Schiff base ligands are frequently used as catalysts for oxidation reactions. For instance, manganese(III) complexes with tetradentate Schiff-base ligands have demonstrated effectiveness in the aerobic oxidation of phenols and styrenes.
Alternative Catalyst Performance: Manganese(III)-Schiff Base Complex
A notable example involves a Mn(III) complex derived from the condensation of ethylenediamine and 2-hydroxy-3-methoxy-5-methylbenzaldehyde. This catalyst has been shown to effectively catalyze the aerobic oxidation of 2-aminophenol and 3,5-di-tert-butylcatechol.[1]
Experimental Protocol: Aerobic Oxidation of 2-Aminophenol
A solution of the Mn(III)-Schiff base complex (1 x 10⁻⁴ M) and 2-aminophenol (1.0 x 10⁻² M) in methanol is stirred at room temperature in the presence of air. The progress of the reaction is monitored by observing the increase in absorbance of the product, 2-aminophenoxazin-3-one, over time using UV-Vis spectroscopy.[1]
| Catalyst System | Substrate | Product | Reaction Time | Yield/Conversion | Reference |
| Mn(III)-Schiff Base | 2-Aminophenol | 2-Aminophenoxazin-3-one | Not Specified | High Catalytic Efficiency | [1] |
| Mn(III)-Schiff Base | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Not Specified | High Catalytic Efficiency | [1] |
III. Performance in Copper-Catalyzed Cross-Coupling Reactions
Diamine ligands are particularly effective in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-nitrogen and carbon-oxygen bonds.
Alternative Catalyst Performance: Copper(I)/Diamine System
The combination of a copper(I) source and a diamine ligand, such as N,N'-dimethylethylenediamine, has been shown to be a highly effective catalyst for the N-arylation of amides (the Goldberg reaction). These catalytic systems operate under mild conditions with high efficiency.
Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone
A reaction mixture containing 2-pyrrolidinone, 3,5-dimethyliodobenzene, copper(I) iodide (CuI), N,N'-dimethylethylenediamine, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane) is heated at a specified temperature. The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the N-arylated product.
| Catalyst System | Substrates | Product | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI/N,N'-dimethylethylenediamine | 2-Pyrrolidinone, 3,5-dimethyliodobenzene | N-(3,5-dimethylphenyl)pyrrolidin-2-one | 90 | 2 | >95 |
Logical Workflow for Catalyst Selection
Caption: Catalyst selection workflow based on reaction type.
Experimental Workflow for Catalyst Performance Evaluation
Caption: General experimental workflow for catalyst evaluation.
References
A Comparative Guide to Analytical Method Validation for N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the validation of N,N'-Ethylenedi-p-toluidine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and effective techniques used for the analysis of structurally related aromatic amines, such as p-toluidine and its derivatives. The information presented here is intended to serve as a comprehensive resource for developing and validating analytical methods for this compound in a research and drug development context.
The guide details various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. For each method, a summary of the experimental protocol and available performance data is provided to facilitate comparison and selection of the most suitable approach for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of aromatic amines. Its high resolution and sensitivity make it a primary choice for analyzing complex mixtures and trace analytes.
Table 1: Comparison of HPLC Methods for Aromatic Amine Analysis
| Parameter | Method 1: Reversed-Phase HPLC for Toluidine Isomers | Method 2: Ion-Exchange Chromatography for Toluidine Derivatives |
| Column | Primesep 200 (4.6 x 150 mm, 5 µm) or Coresep 100 (core-shell mixed-mode)[1][2] | IonPac CS17 (cation-exchange)[3] |
| Mobile Phase | Water, acetonitrile, and ammonium formate or sodium phosphate buffer[1][2] | Methanesulfonic acid (MSA) gradient with 9% acetonitrile[3] |
| Detection | UV at 250 nm[1] | UV at 210 nm[3] |
| Key Advantages | Good separation of isomers, robust, and reproducible.[2] | Suitable for separating amines from inorganic cations, good peak shapes.[3] |
| Potential Applicability to this compound | High, due to structural similarity to toluidine isomers. | High, particularly for samples containing ionic species. |
Experimental Protocols:
Method 1: Reversed-Phase HPLC for Toluidine Isomers [1][2]
A Primesep 200 column is utilized with a mobile phase consisting of a mixture of water, acetonitrile (MeCN), and an ammonium formate buffer. Alternatively, a Primesep 100 column with a sodium phosphate buffer can be employed. The separation of toluidine isomers is achieved, and detection is performed using a UV detector at a wavelength of 250 nm. This method is noted for its ability to resolve regioisomers effectively.
Method 2: Ion-Exchange Chromatography for Toluidine Derivatives [3]
This method uses a Dionex IonPac CS17 cation-exchange column. The separation of N,N-dimethyl-o-toluidine and N,N-diethyl-p-toluidine is accomplished using a methanesulfonic acid (MSA) gradient with an eluent containing 9% acetonitrile. Detection is carried out by UV absorbance at 210 nm. This approach is particularly useful for achieving good peak shapes for hydrophobic amines.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and semi-volatile compounds like aromatic amines. It often provides excellent separation efficiency and can be coupled with various detectors for high sensitivity and selectivity.
Table 2: Comparison of GC Methods for Aromatic Amine Analysis
| Parameter | Method 1: GC-FID for o-Toluidine in Air | Method 2: GC-MS for Iodinated Aromatic Amine Derivatives |
| Column | Polyethylene glycol HP-INNOWax capillary column (30 m x 0.32 mm, 0.50 µm)[4] | Not specified in the abstract. |
| Sample Preparation | Collection on a silicone tube, desorption with absolute ethanol.[4] | Derivatization to corresponding iodinated benzenes.[5] |
| Detection | Flame Ionization Detector (FID)[4] | Mass Spectrometry (MS) with Electron Ionization (EI) or Negative Chemical Ionization (NCI)[5] |
| Limit of Detection (LOD) | 0.18 µg/mL[4] | 0.9–50 pg/L depending on the specific MS technique.[5] |
| Key Advantages | Good reproducibility and high desorption efficiency.[4] | Excellent sensitivity and selectivity, suitable for trace analysis in complex matrices like urine.[5] |
| Potential Applicability to this compound | High, with potential for method adaptation for volatility. | High, derivatization can enhance volatility and detection. |
Experimental Protocols:
Method 1: GC-FID for o-Toluidine in Air [4]
This method involves collecting o-toluidine vapor from workplace air using a silicone tube. The collected analyte is then desorbed with absolute ethanol. The resulting solution is analyzed by GC using a polyethylene glycol HP-INNOWax capillary column and a flame ionization detector. The method demonstrates good reproducibility with a relative standard deviation of 1.0%-3.5% and an average desorption efficiency of 98.7%.
Method 2: GC-MS for Iodinated Aromatic Amine Derivatives [5]
This highly sensitive method involves the derivatization of aromatic amines to their iodinated counterparts. The derivatives are then analyzed by GC-MS. The study compares different GC-MS techniques, including electron ionization (GC-EI-MS), negative chemical ionization (GC-NCI-MS), and tandem mass spectrometry (GC-EI-MS/MS). The method achieves excellent limits of detection, ranging from 0.9 to 50 pg/L, and has been successfully applied to the analysis of aromatic amines in urine samples.
Spectrophotometry
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of aromatic amines, often based on color-forming reactions.
Table 3: Comparison of Spectrophotometric Methods for Aromatic Amine Analysis
| Parameter | Method 1: Diazotization-Coupling Reaction | Method 2: Reaction with Fe(III)-ferrozine Complex |
| Principle | Diazotization of the primary aromatic amine followed by coupling with a chromogenic agent (e.g., H-acid or N-(1-naphthyl)ethylenediamine).[6] | Reduction of Fe(III) to Fe(II) by the amine, followed by the formation of a colored complex with ferrozine.[7] |
| Wavelength of Maximum Absorbance (λmax) | Varies depending on the amine and coupling agent. | 562 nm[7] |
| Linearity Range | Dependent on the specific aromatic amine. | 0.17-4.4 ppm for various aromatic amines.[7] |
| Molar Absorptivity | Generally high, with the N-na method being more sensitive than the H-acid method.[6] | 1.5x10³ to 4.7x10⁴ L mol⁻¹ cm⁻¹ for different amines.[7] |
| Key Advantages | Simple, rapid, and sensitive.[8] | Suitable for the determination of several aromatic amines.[7] |
| Potential Applicability to this compound | Moderate, as it is a secondary amine. Diazotization is specific to primary amines, but modifications might be possible. | Moderate to high, depending on the reducing potential of the secondary amine groups. |
Experimental Protocols:
Method 1: Diazotization-Coupling Reaction [6]
This technique is based on the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as H-acid or N-(1-naphthyl)ethylenediamine (N-na), to produce a colored azo dye. The absorbance of the resulting solution is measured spectrophotometrically. The N-na method is reported to be, on average, about 1.6 times more sensitive than the H-acid method.
Method 2: Reaction with Fe(III)-ferrozine Complex [7]
In this method, the aromatic amine reduces the colorless Fe(III)-ferrozine complex to a violet-colored Fe(II)-ferrozine complex. The intensity of the color, which is proportional to the amine concentration, is measured at 562 nm. The method has been shown to be applicable to the determination of several aromatic amines with Beer's law obeyed over ranges from 0.17 to 4.4 ppm.
Experimental Workflow for Method Validation
The following diagram illustrates a general workflow for the validation of an analytical method for this compound, based on established guidelines.[9][10][11]
Caption: General workflow for analytical method validation.
This comprehensive guide provides a starting point for researchers and scientists in the development and validation of analytical methods for this compound. The choice of method will depend on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the analytical data generated.[9][10][11]
References
- 1. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. [Determination of o-toluidine in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. seejph.com [seejph.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of N,N'-Ethylenedi-p-toluidine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure and spectroscopic properties is paramount. This guide provides a detailed comparison of the characterization of N,N'-Ethylenedi-p-toluidine, also known as N,N'-Di-p-tolylethylenediamine, with a primary focus on X-ray crystallography and its comparison with other analytical techniques.
This compound is a symmetrical aromatic diamine that serves as a versatile building block in coordination chemistry and the synthesis of novel organic materials. Accurate characterization is crucial for understanding its reactivity, properties, and potential applications. While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is essential for a complete picture of its identity and purity.
At a Glance: Characterization Data Summary
The following tables summarize the key quantitative data obtained from the X-ray crystallographic analysis of this compound and provide an overview of expected spectroscopic data based on related compounds.
Table 1: X-ray Crystallography Data for N,N'-Di-p-tolylethylenediamine [1]
| Parameter | Value |
| Chemical Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9070 (18) |
| b (Å) | 25.252 (5) |
| c (Å) | 12.287 (3) |
| β (°) | 90.30 (3) |
| Volume (ų) | 2763.5 (10) |
| Z | 8 |
| Temperature (K) | 298 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Expected Observations (based on analogous compounds) |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Definitive confirmation of connectivity and conformation in the solid state. |
| ¹H NMR Spectroscopy | Information about the chemical environment of hydrogen atoms. | Signals corresponding to aromatic protons on the p-tolyl groups, methylene protons of the ethyl bridge, methyl protons, and N-H protons. |
| ¹³C NMR Spectroscopy | Information about the carbon framework of the molecule. | Resonances for aromatic carbons, methylene carbons, and methyl carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C bending. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of a crystalline compound like this compound using X-ray crystallography.
Delving into the Methodologies
A detailed understanding of the experimental protocols is essential for reproducing and validating research findings.
X-ray Crystallography
The definitive structural elucidation of N,N'-Di-p-tolylethylenediamine was achieved through single-crystal X-ray diffraction.
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent.
-
Data Collection: A suitable crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (typically 100 K or 298 K) while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction patterns were recorded on a detector.
-
Data Processing: The collected diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structure was validated using software like CHECKCIF.
Alternative Characterization Methods: A Comparative Overview
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques are vital for routine characterization, purity assessment, and understanding the molecule's behavior in solution.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Experimental Protocol (General for Aromatic Amines):
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (General for Solid Samples):
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.
3. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Experimental Protocol (General):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Conclusion
The characterization of this compound is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous determination of its three-dimensional structure. However, a comprehensive understanding and routine analysis of this compound rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides a comparative framework for these methods, offering valuable insights for researchers working with this and similar molecules in the fields of chemistry and drug development.
References
A Comparative Analysis of Halogenated N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives as Potential Anticancer Agents
This guide provides a comparative study of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives, with a focus on their cytotoxic activity against human cancer cell lines. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development. The information is based on preclinical research and is for informational purposes only.
The core structure of N,N'-bis(2-hydroxybenzyl)ethylenediamine has been a scaffold for the development of various biologically active compounds. Halogenation of the phenyl rings has been shown to significantly impact the cytotoxic properties of these derivatives. This guide will compare the bromo and chloro derivatives to the parent compound, highlighting differences in their efficacy and mechanism of action.
Performance Comparison of Ethylenediamine Derivatives
The cytotoxic activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride and its halogenated derivatives was evaluated against three human cancer cell lines: lung (A549), breast (MDA-MB-231), and prostate (PC3). The following table summarizes the 50% lethal dose (LD50) values, which represent the concentration of the compound required to cause 50% cell death after a 24-hour treatment period.
| Compound | A549 (Lung Cancer) LD50 (µM) | MDA-MB-231 (Breast Cancer) LD50 (µM) | PC3 (Prostate Cancer) LD50 (µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | 28.5 | 17.5 | 35.0 |
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | 32.0 | 21.0 | 40.0 |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride (Parent Cmpd) | > 50 | > 50 | > 50 |
The data clearly indicates that the brominated and chlorinated derivatives exhibit significantly higher cytotoxic activity compared to the non-halogenated parent compound across all tested cancer cell lines.[1] The bromo derivative, in particular, showed the most potent activity, especially against the MDA-MB-231 breast cancer cell line.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives
The synthesis of these derivatives generally follows a two-step process involving the formation of a Schiff base followed by reduction.
-
Schiff Base Formation : An appropriate salicylaldehyde derivative (e.g., 5-bromosalicylaldehyde or 5-chlorosalicylaldehyde) is reacted with ethylenediamine in a suitable solvent, such as ethanol. The mixture is typically refluxed to drive the condensation reaction and form the corresponding Schiff base.
-
Reduction : The intermediate Schiff base is then reduced. A common reducing agent for this step is sodium borohydride (NaBH4), which reduces the imine bonds to amine bonds, yielding the final N,N'-bis(2-hydroxybenzyl)ethylenediamine derivative.
-
Salt Formation : To improve solubility and stability for biological testing, the final product is often converted to its dihydrochloride salt by treatment with hydrochloric acid.
Cytotoxicity Assay (Crystal Violet Dye Uptake Method)
This assay is used to determine cell viability after treatment with the test compounds.[2]
-
Cell Plating : Human cancer cells (A549, MDA-MB-231, or PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the ethylenediamine derivatives for 24 hours.
-
Staining : After the incubation period, the culture medium is removed, and the cells are stained with a crystal violet solution. This dye stains the DNA of adherent (viable) cells.
-
Dye Elution : The excess stain is washed away, and the stained cells are lysed with a solubilizing agent (e.g., a solution containing sodium dodecyl sulfate) to release the incorporated dye.
-
Quantification : The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
LD50 Calculation : The lethal dose 50% (LD50) is calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[2]
-
Cell Treatment : Cells are plated and treated with the test compounds at specified concentrations (e.g., 10 µM and 20 µM) for 24 hours.
-
Cell Harvesting and Fixation : The cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.
-
Staining : The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is proportional to the amount of DNA in each cell.
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis : The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle. Treatment with the active compounds was shown to cause an arrest in different phases of the cell cycle.[1]
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the integrity of the mitochondrial membrane, which is often compromised during apoptosis.[1]
-
Cell Treatment : Cells are treated with the test compounds as described for the other assays.
-
Staining : After treatment, the cells are incubated with a fluorescent dye such as rhodamine-123 or JC-1.[3] These cationic dyes accumulate in healthy mitochondria, which have a high negative membrane potential.
-
Measurement : In healthy cells, the dye aggregates and fluoresces red (in the case of JC-1). In apoptotic cells, the mitochondrial membrane potential collapses, and the dye remains in its monomeric form in the cytoplasm, fluorescing green.[4] The fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
Analysis : A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Proposed Mechanism of Action
The cytotoxic effects of the halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives are linked to the induction of apoptosis. Experimental evidence suggests that these compounds disrupt key cellular processes, leading to programmed cell death.[1]
References
- 1. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of N, N’-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Density Functional Theory (DFT) Studies of N,N'-Ethylenedi-p-toluidine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical investigation of N,N'-Ethylenedi-p-toluidine and its potential metal complexes using Density Functional Theory (DFT). While direct DFT studies on this specific ligand are not yet prevalent in published literature, this document constructs a comprehensive framework based on existing research on analogous substituted ethylenediamine and p-toluidine complexes. By examining experimental data and computational methodologies for similar systems, we offer a predictive comparison and a detailed protocol for future research endeavors.
Introduction to this compound as a Ligand
This compound is a bidentate ligand featuring two nitrogen donor atoms within an ethylenediamine backbone. The presence of p-toluidine moieties is expected to significantly influence the electronic and steric properties of its metal complexes compared to unsubstituted ethylenediamine. The toluidine groups can affect the ligand's conformational flexibility and the electron density at the nitrogen donors, thereby impacting the stability and reactivity of the resulting metal complexes.
Proposed Experimental and Computational Protocols
To facilitate the study of this compound complexes, we propose the following integrated experimental and computational workflow.
2.1. Experimental Protocol: Synthesis and Characterization
A general procedure for the synthesis of transition metal complexes with this compound can be adapted from methods used for similar Schiff base and ethylenediamine-derived ligands[1].
-
Synthesis: A solution of this compound in a suitable solvent (e.g., ethanol) is added to a solution of a metal salt (e.g., Co(II), Ni(II), Cu(II), or Zn(II) acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for several hours. The resulting solid complex is filtered, washed, and dried.
-
Characterization: The synthesized complexes should be characterized by:
-
Elemental Analysis (C, H, N)
-
FTIR Spectroscopy: To identify the coordination of the nitrogen atoms to the metal ion.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.
-
2.2. Computational Protocol: DFT Studies
DFT calculations are essential to complement experimental findings and provide deeper insights into the electronic structure and properties of the complexes.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP is a common choice for transition metal complexes. For more accurate energetics, double-hybrid functionals or range-separated functionals could be employed.
-
Basis Set: A combination of basis sets is often used, such as LANL2DZ for the metal atom (to account for relativistic effects) and a Pople-style basis set (e.g., 6-31+G(d,p)) for all other atoms.
-
Calculations to be Performed:
-
Geometry Optimization: To determine the most stable structure of the ligand and its complexes.
-
Frequency Analysis: To confirm that the optimized structures correspond to true minima on the potential energy surface and to simulate vibrational spectra.
-
Natural Bond Orbital (NBO) Analysis: To investigate the nature of the metal-ligand bonding.
-
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO): To understand the electronic transitions and reactivity.
-
Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectra.
-
Comparative Analysis with Alternative Systems
The properties of this compound complexes can be benchmarked against those of complexes with related ligands.
3.1. Comparison with Unsubstituted Ethylenediamine Complexes
The p-toluidine groups in this compound are expected to introduce steric hindrance that may lead to longer metal-nitrogen bond lengths and distorted coordination geometries compared to simple ethylenediamine complexes. Electronically, the methyl groups on the phenyl rings are electron-donating, which could increase the electron density on the nitrogen atoms and potentially strengthen the metal-ligand bond.
3.2. Comparison with Other Substituted Ethylenediamine Ligands
A study on copper(II) complexes with various substituted ethylenediamine ligands revealed that the position and number of substituents significantly affect the Cu-N and Cu-S (from thiocyanate counter-ion) bond lengths and the overall crystal packing[2]. For instance, N,N-dimethylethylenediamine, with two methyl groups on one nitrogen, exhibits longer Cu-N bonds due to steric hindrance[2]. Similarly, the bulky p-toluidine groups are expected to influence the coordination sphere.
Table 1: Comparison of Predicted Properties of an M(this compound)Cl₂ Complex with an M(ethylenediamine)Cl₂ Complex
| Property | M(ethylenediamine)Cl₂ (Experimental/Typical) | M(this compound)Cl₂ (Predicted) |
| M-N Bond Length | Shorter | Longer due to steric hindrance from the p-toluidine groups. |
| Coordination Geometry | Typically regular (e.g., square planar for Cu(II)) | Potentially more distorted from ideal geometry. |
| Ligand Field Strength | Lower | Potentially higher due to the electron-donating nature of the methyl groups, leading to a larger HOMO-LUMO gap. |
| Solubility | Generally soluble in polar solvents. | Increased solubility in less polar organic solvents due to the hydrophobic p-toluidine moieties. |
Visualizations
To aid in the conceptualization of the proposed studies, the following diagrams illustrate the molecular structure, the computational workflow, and a logical comparison.
Caption: Molecular structure of the ligand and a hypothetical metal complex.
Caption: Proposed workflow for DFT studies on this compound complexes.
Caption: Logical framework for comparing this compound complexes.
Conclusion
While direct computational studies on this compound complexes are yet to be reported, a robust framework for their investigation can be established based on existing knowledge of similar systems. The interplay of the ethylenediamine backbone and the electronic and steric contributions of the p-toluidine substituents makes this class of complexes a promising area for future research, with potential applications in catalysis and materials science. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to explore the rich chemistry of these compounds.
References
Cross-Validation of Analytical Methods for N,N'-Ethylenedi-p-toluidine
A Comparative Guide for Researchers and Drug Development Professionals
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of assuring that a particular analytical method is suitable for its intended purpose by comparing its results with those obtained using a different, often well-established, method.[1] This is crucial when a new method is developed or when transferring a method between laboratories or technologies.[2][3] The goal is to demonstrate that the different analytical approaches yield comparable and reliable data.
This guide will explore a hypothetical cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N,N'-Ethylenedi-p-toluidine.
Analytical Methods for Comparison
While specific methods for this compound are not detailed in the available literature, methods for related compounds like N,N-Dimethyl-p-toluidine and other aromatic amines provide a strong foundation for method development and subsequent cross-validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of aromatic amines, reversed-phase HPLC with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. It is suitable for volatile and thermally stable compounds. Aromatic amines can often be analyzed by GC-MS, sometimes requiring derivatization to improve volatility and peak shape.
Data Presentation: A Comparative Overview
The following tables present illustrative data for a hypothetical cross-validation study comparing HPLC-UV and GC-MS for the analysis of this compound in a representative sample matrix.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate | High |
| Analysis Time per Sample | 15 min | 30 min |
Table 2: Cross-Validation Results of Spiked Samples
| Spiked Concentration (µg/mL) | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| 5.0 | 4.9 | 5.1 | 4.0% |
| 25.0 | 24.5 | 25.3 | 3.2% |
| 100.0 | 98.7 | 101.2 | 2.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each analytical technique.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Accurately weigh 1 gram of the sample matrix.
-
Extract the analyte with a suitable organic solvent (e.g., acetonitrile) using sonication for 15 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 254 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method Protocol
1. Sample Preparation and Derivatization:
-
Follow the same extraction procedure as for the HPLC method.
-
Evaporate the solvent from the filtered extract under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the residue.
-
Heat the mixture at 70 °C for 30 minutes to facilitate derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
3. Calibration:
-
Prepare and derivatize a series of calibration standards.
-
Inject each derivatized standard and construct a calibration curve based on the peak area of a characteristic ion.
Visualizing the Workflow and Cross-Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical process of cross-validation.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
References
Benchmarking N,N'-Ethylenedi-p-toluidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in catalyst development and process optimization. This guide provides a framework for benchmarking the performance of N,N'-Ethylenedi-p-toluidine against established commercial ligands. Due to a lack of publicly available performance data for this compound, this document outlines a comprehensive experimental approach for its evaluation.
This compound is a bidentate nitrogen ligand. Its structural features, including the ethylenediamine backbone and the electron-donating p-tolyl groups, suggest its potential utility in various catalytic transformations. To ascertain its efficacy, a rigorous comparison with commercially available ligands is essential. This guide details the necessary experimental protocols and data presentation methods to facilitate such a comparison.
Commercial Ligand Alternatives
A thorough benchmarking study requires comparison against ligands with well-documented performance in relevant catalytic reactions, such as cross-coupling reactions. Based on current literature, prominent classes of commercial ligands for comparison include:
-
Phosphine Ligands: These are widely used in catalysis. They can be monodentate or bidentate and are known for their tunable steric and electronic properties.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have gained popularity due to their strong σ-donating character and steric bulk, which can lead to highly active and stable catalysts.[1]
-
Other Bidentate Nitrogen Ligands: A variety of bidentate nitrogen ligands are commercially available and serve as excellent benchmarks for evaluating novel ligands.
Experimental Protocols for Benchmarking
To objectively assess the performance of this compound, a standardized set of experiments should be conducted. The following protocols are recommended for a comprehensive evaluation in a model catalytic reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A potential synthetic route to this compound involves the reaction of p-toluidine with 1,2-dibromoethane.
Materials:
-
p-Toluidine
-
1,2-Dibromoethane
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (or another suitable extraction solvent)
Procedure:
-
Dissolve p-toluidine in ethanol in a round-bottom flask.
-
Add sodium carbonate to the solution.
-
Slowly add 1,2-dibromoethane to the mixture while stirring.
-
Reflux the reaction mixture for a specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a solution of sodium hydroxide and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Catalyst Preparation and Handling
To ensure reproducibility, a consistent protocol for catalyst preparation should be followed. This typically involves the in situ formation of the palladium-ligand complex.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Commercial ligands (for comparison)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor to a Schlenk flask.
-
Add the appropriate amount of the ligand (this compound or a commercial alternative) to the flask. The palladium-to-ligand ratio should be optimized for each ligand but kept consistent for comparison where appropriate.
-
Add the anhydrous, deoxygenated solvent and stir the mixture at room temperature for a set period to allow for complex formation.
Model Catalytic Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and well-understood transformation suitable for benchmarking ligand performance.
Reactants:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene/water, dioxane/water)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To the Schlenk flask containing the pre-formed catalyst, add the aryl halide, arylboronic acid, base, and internal standard.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and monitor the reaction progress over time by taking aliquots and analyzing them by gas chromatography (GC).
-
Record the yield of the cross-coupled product at various time points.
Data Presentation and Performance Metrics
For a clear and objective comparison, all quantitative data should be summarized in tables. Key performance metrics to evaluate include:
-
Reaction Yield (%): The amount of product formed as a percentage of the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time (e.g., h⁻¹), representing the catalyst's activity.
-
Selectivity (%): The percentage of the desired product among all products formed.
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | |||||
| Commercial Ligand A | |||||
| Commercial Ligand B | |||||
| Commercial Ligand C |
Visualizing Experimental Workflow and Catalytic Cycle
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for benchmarking this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
By following these protocols and data presentation guidelines, researchers can conduct a thorough and objective evaluation of this compound's performance relative to established commercial ligands. This systematic approach will provide the necessary data to determine its potential as a valuable addition to the chemist's toolbox.
References
Safety Operating Guide
Navigating the Safe Disposal of N,N'-Ethylenedi-p-toluidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for N,N'-Ethylenedi-p-toluidine, a member of the aromatic amine chemical class.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is compiled from the SDS of closely related compounds, such as N-Ethyl-p-toluidine and N,N'-Di(o-tolyl)ethylenediamine. Therefore, this guidance should be considered a general framework. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures and to ensure full compliance with all local, regional, and national regulations.
Core Principles of Chemical Waste Disposal
The primary goal of chemical waste management is to ensure the safety of personnel, protect the environment, and comply with all applicable regulations. For compounds like this compound, which are aromatic amines, it is crucial to prevent their release into the environment, as many compounds in this class are toxic to aquatic life.[1][2]
Procedural Steps for Disposal
Adherence to a strict, step-by-step disposal process is critical. The following workflow outlines the general procedure for the disposal of this compound and its contaminated materials.
Caption: General workflow for the safe disposal of this compound.
Key Disposal and Safety Information Summary
The following table summarizes crucial information for the proper disposal of this compound, based on data for analogous compounds.
| Parameter | Guideline | Source Compounds |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, lab coat.[3] | N,N'-Di(o-tolyl)ethylenediamine |
| Handling Environment | Use in a well-ventilated area or under a chemical fume hood.[4] | N-Ethyl-p-toluidine |
| Spill Cleanup | Absorb spill with inert material (e.g., sand, diatomaceous earth), collect in a suitable, closed container for disposal.[5] Prevent entry into drains and waterways.[6] | Ethylenediamine, N,N'-bis(3-aminopropyl)ethylenediamine |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6][7][8] | N-Ethyl-p-toluidine, Ethylenediamine, N,N'-bis(3-aminopropyl)ethylenediamine |
| Incompatible Materials for Storage | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[4] | N-Ethyl-p-toluidine |
| Container Labeling | Clearly label waste containers with the chemical name and associated hazards. | General Best Practice |
Experimental Protocols for Safe Handling During Disposal Preparation
To ensure safety during the preparation of this compound for disposal, the following protocols, derived from best practices for handling similar chemicals, should be followed:
-
Donning Personal Protective Equipment (PPE):
-
Inspect chemical-resistant gloves for any signs of degradation or perforation before use.
-
Ensure safety goggles provide a complete seal around the eyes.
-
Wear a flame-retardant lab coat that is fully buttoned.
-
-
Preparing the Work Area:
-
Ensure the chemical fume hood has a certified, adequate face velocity.
-
Remove all unnecessary items from the work area to prevent contamination.
-
Have spill cleanup materials readily available.
-
-
Transferring the Chemical to a Waste Container:
-
Use a funnel to transfer liquid waste to minimize the risk of spills.
-
If the compound is a solid, use a dedicated scoop or spatula.
-
Slowly and carefully transfer the material to avoid splashing or creating dust.
-
Do not overfill the waste container; a general rule is to fill to no more than 80% capacity.
-
-
Securing and Storing the Waste Container:
-
Tightly seal the waste container immediately after transferring the waste.
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination.
-
Place the labeled container in a designated secondary containment bin within a secure waste storage area.
-
The storage area should be well-ventilated and away from incompatible materials.[6]
-
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-Ethyl-p-toluidine 622-57-1 | TCI AMERICA [tcichemicals.com]
- 8. mit-ivy.com [mit-ivy.com]
Personal protective equipment for handling N,N'-Ethylenedi-p-toluidine
Essential Safety and Handling Guide for N,N'-Ethylenedi-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on an analysis of structurally similar aromatic amines, including p-Toluidine, N-Ethyl-m-toluidine, N,N-DIETHYL-P-TOLUIDINE, and N,N'-Di(o-tolyl)ethylenediamine. Aromatic amines as a class of compounds are known to be hazardous, and therefore, a conservative approach to personal protective equipment (PPE) and handling is essential.
Hazard Assessment of Structurally Similar Compounds
An analysis of related aromatic amines indicates the following potential hazards associated with this compound:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is required when handling this compound in any form. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, transfers) | Safety glasses with side shields or chemical splash goggles. | Double gloving: Inner nitrile glove, outer thicker glove (e.g., neoprene or butyl rubber). | Fully buttoned lab coat. | If not handled in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Preparing Solutions (dissolving solid) | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Double gloving: Inner nitrile glove, outer thicker glove (e.g., neoprene or butyl rubber). | Chemical-resistant lab coat or apron over a standard lab coat. | Work should be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is mandatory. |
| Performing Reactions and Work-up | Chemical splash goggles and a face shield. | Double gloving: Inner nitrile glove, outer thicker glove (e.g., neoprene or butyl rubber). Change outer glove immediately upon contamination. | Chemical-resistant lab coat or apron over a standard lab coat. | All operations should be conducted within a certified chemical fume hood. |
| Cleaning Glassware and Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant coveralls or a chemical-resistant apron over a lab coat. | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary. For small spills within a fume hood, a NIOSH-approved respirator with organic vapor cartridges is sufficient. |
Note on Glove Selection: Nitrile gloves offer poor resistance to many aromatic amines and should only be used as an inner glove for splash protection. For direct or prolonged contact, more robust gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Donning and Doffing PPE
A strict protocol for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on a lab coat or chemical-resistant suit.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Outer Gloves: Don the second, more robust pair of gloves (neoprene or butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Outer Garments: Remove the lab coat or suit, rolling it away from the body.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Disposal of Contaminated Materials
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable labware should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Always have a copy of the Safety Data Sheet for a closely related compound available for emergency responders.
Storage
Proper storage of this compound is essential to maintain its integrity and prevent accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.
-
The storage area should be clearly marked with the appropriate hazard warnings.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
